molecular formula C10H9NO B095412 1-Methylisoquinolin-3-ol CAS No. 16535-89-0

1-Methylisoquinolin-3-ol

Cat. No.: B095412
CAS No.: 16535-89-0
M. Wt: 159.18 g/mol
InChI Key: WZERFHYFSWMIRV-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-3-ol is a high-purity organic compound provided for laboratory research purposes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or clinical applications in humans or animals . RUO products, like this one, are essential tools for scientific investigation but are not subject to the regulatory evaluations for safety, efficacy, or performance that are required for in vitro diagnostic (IVD) medical devices or pharmaceuticals . Researchers are responsible for ensuring the appropriate and safe use of this material in basic research, pharmaceutical discovery, chemical profiling, and other non-diagnostic research activities . For detailed specifications, handling, and storage information, please refer to the product datasheet or contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZERFHYFSWMIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390535
Record name 1-methylisoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16535-89-0
Record name 1-methylisoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylisoquinolin-3-ol (CAS No: 16535-89-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic route, outlines key characterization data, and discusses the potential for tautomerism in this molecule.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The introduction of a methyl group at the 1-position and a hydroxyl group at the 3-position of the isoquinoline scaffold can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This compound, with the molecular formula C₁₀H₉NO, presents a scaffold with potential for further chemical modification and exploration of its pharmacological profile.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route to this compound involves the intramolecular cyclization of 2-acetylphenylacetonitrile. This precursor can be synthesized from commercially available starting materials. The cyclization is typically acid-catalyzed.

Synthesis_of_this compound cluster_0 Step 1: Preparation of 2-Acetylphenylacetonitrile cluster_1 Step 2: Cyclization Start 2-Bromobenzonitrile Intermediate1 2-Acetylphenylacetonitrile Start->Intermediate1 Reaction with a suitable acetylating agent Intermediate1_ref 2-Acetylphenylacetonitrile Product This compound Intermediate1_ref->Product Acid-catalyzed intramolecular cyclization

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on known syntheses of similar isoquinolin-3-ol derivatives. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Part 1: Synthesis of 2-Acetylphenylacetonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-bromobenzonitrile and a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Slowly add magnesium turnings to the solution. The reaction may need gentle heating to initiate. Once the Grignard reagent has formed, cool the mixture in an ice bath.

  • Acetylation: Slowly add acetyl chloride or acetic anhydride to the cooled Grignard solution.

  • Work-up: After the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-acetylphenylacetonitrile by column chromatography on silica gel.

Part 2: Synthesis of this compound

  • Cyclization: Dissolve the purified 2-acetylphenylacetonitrile in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base, such as a concentrated sodium hydroxide solution, until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Tautomerism

This compound can exist in equilibrium with its tautomeric keto form, 1-methyl-1,2-dihydroisoquinolin-3-one . The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Tautomerism Enol This compound (Enol form) Keto 1-Methyl-1,2-dihydroisoquinolin-3-one (Keto form) Enol->Keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

The presence of both tautomers should be considered when analyzing spectral data, as characteristic signals for both the hydroxyl group (enol form) and a carbonyl group (keto form) may be observed.

Characterization Data

Comprehensive, experimentally verified characterization data for this compound is limited in publicly accessible literature. The following table summarizes the available and expected data. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

PropertyDataReference
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
CAS Number 16535-89-0
Melting Point 204 °C (decomposition)[1]
Appearance Expected to be a solid at room temperature.
¹H NMR Data not currently available.
¹³C NMR Data not currently available.
IR Spectroscopy Data not currently available.
Mass Spectrometry Data not currently available.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the methyl group protons, aromatic protons on the benzene and pyridine rings, and a potentially broad signal for the hydroxyl proton (enol form) or an N-H proton (keto form).

  • ¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and a signal for the carbon bearing the hydroxyl group (enol form) or the carbonyl carbon (keto form).

  • IR Spectroscopy: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group (enol form) and/or N-H stretch (keto form). A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the C=O group of the keto tautomer.

  • Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of 159.19.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or associated signaling pathways of this compound. The isoquinoline scaffold is present in a wide range of biologically active molecules, and this compound represents a novel starting point for biological screening and drug discovery efforts.

Given the lack of data, a logical workflow for investigating the biological profile of this compound is proposed below.

Biological_Screening_Workflow Compound This compound Screening High-Throughput Screening (e.g., cell-based assays, enzyme assays) Compound->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Target_ID Target Identification and Mechanism of Action Studies Hit_ID->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide has provided a plausible synthetic strategy and highlighted the key characterization parameters that need to be established. The lack of existing biological data presents an opportunity for novel research to uncover the pharmacological potential of this and related isoquinolin-3-ol derivatives. It is imperative for researchers to conduct thorough experimental work to validate the synthesis and fully characterize the compound before proceeding with biological evaluations.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinolin-3-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products and synthetic compounds. Understanding the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and discusses the implications of these properties.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (1-methyl-2H-isoquinolin-3-one). This keto-enol tautomerism is a key characteristic of this molecule and significantly influences its chemical reactivity and physical properties. The equilibrium between these two forms can be affected by factors such as the solvent, pH, and temperature.

melting_point cluster_workflow Melting Point Determination Workflow prep Sample Preparation: Finely powder the solid sample. load Capillary Loading: Pack the sample into a capillary tube. prep->load instrument Instrument Setup: Place the capillary in a melting point apparatus. load->instrument heat Heating: Heat the sample slowly (1-2 °C/min). instrument->heat observe Observation: Record the temperature range from the first liquid appearance to complete melting. heat->observe pka_determination cluster_workflow Spectrophotometric pKa Determination Workflow solution Solution Preparation: Prepare solutions of the compound at various known pH values. uv_vis UV-Vis Spectroscopy: Measure the absorbance of each solution at a specific wavelength. solution->uv_vis plot Data Plotting: Plot absorbance versus pH. uv_vis->plot pka pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoid curve. plot->pka solubility_determination cluster_workflow Shake-Flask Solubility Determination Workflow excess Add Excess Solute: Add an excess amount of the compound to the solvent. equilibrate Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. excess->equilibrate separate Phase Separation: Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration). equilibrate->separate analyze Concentration Analysis: Determine the concentration of the solute in the saturated solution using a suitable analytical method (e.g., HPLC, UV-Vis). separate->analyze logp_determination cluster_workflow Shake-Flask LogP Determination Workflow dissolve Dissolve in Pre-saturated Solvents: Dissolve the compound in a mixture of n-octanol and water (pre-saturated with each other). equilibrate Equilibration: Shake the mixture to allow for partitioning between the two phases. dissolve->equilibrate separate Phase Separation: Allow the two phases to separate. equilibrate->separate analyze Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases. separate->analyze calculate LogP Calculation: Calculate LogP as the logarithm of the ratio of the concentrations in the n-octanol and aqueous phases. analyze->calculate general_isoquinoline_activity cluster_logic Potential Biological Relevance of Isoquinolines isoquinoline Isoquinoline Scaffold activity Diverse Pharmacological Activities (Antimicrobial, Antitumor, etc.) isoquinoline->activity pathways Modulation of Various Signaling Pathways activity->pathways drug_dev Potential for Drug Development pathways->drug_dev

An Inquiry into the Mechanism of Action of 1-Methylisoquinolin-3-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinolin-3-ol is a heterocyclic organic compound belonging to the isoquinoline alkaloid family. Isoquinoline alkaloids are a diverse group of natural and synthetic compounds, many of which exhibit significant biological activities and have been developed into therapeutic agents.[1] This document aims to provide an in-depth technical guide on the mechanism of action of this compound. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific studies on this particular compound.

General Biological Activities of Isoquinoline Alkaloids

Isoquinoline alkaloids are known to interact with a wide array of biological targets, leading to a variety of pharmacological effects. Some of the well-documented activities within this class include:

  • Enzyme Inhibition: Many isoquinoline derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair in cancer cells.[2] Others have demonstrated inhibitory activity against enzymes like acetylcholinesterase, relevant to neurodegenerative diseases, or monoamine oxidase, a target for antidepressants.

  • Receptor Modulation: Certain isoquinoline alkaloids can act as agonists or antagonists at various neurotransmitter receptors, influencing neuronal signaling.

  • Intercalation with DNA: Some members of this family can intercalate between the base pairs of DNA, disrupting DNA processes and leading to cytotoxic effects.

  • Antimicrobial Activity: Several isoquinoline alkaloids exhibit potent activity against bacteria, fungi, and parasites.

It is plausible that this compound may share some of these general activities. However, without specific experimental data, any proposed mechanism of action would be purely speculative.

Current Status of Research on this compound

Despite extensive searches of scientific databases and literature, no dedicated studies on the mechanism of action of this compound were identified. The available information is limited to its chemical identity and commercial availability for research purposes. There is a clear absence of published data regarding its:

  • Pharmacological Targets: The specific proteins, enzymes, or receptors with which this compound interacts remain unknown.

  • Quantitative Data: No IC50, Ki, or other quantitative measures of biological activity have been reported.

  • Signaling Pathways: The intracellular signaling cascades that may be modulated by this compound have not been elucidated.

  • Experimental Protocols: Consequently, no detailed experimental methodologies for studying the mechanism of action of this compound can be provided.

Future Directions and Research Opportunities

The lack of information on the biological activity of this compound presents a clear research opportunity. A systematic investigation into its pharmacological profile is warranted. The following experimental workflow is proposed for future studies:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Elucidation cluster_3 In Vivo Validation High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Identify Hits Phenotypic Screening Phenotypic Screening Computational Docking Computational Docking Phenotypic Screening->Computational Docking Observe Effects Enzyme Kinetics Enzyme Kinetics Affinity Chromatography->Enzyme Kinetics Validate Target Cell-Based Assays Cell-Based Assays Computational Docking->Cell-Based Assays Predict Binding Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Kinetics->Signaling Pathway Analysis Determine Inhibition Cell-Based Assays->Signaling Pathway Analysis Confirm Cellular Effects Animal Models Animal Models Signaling Pathway Analysis->Animal Models Elucidate Pathway

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

References

The Biological Versatility of 1-Methylisoquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif renowned for its presence in a vast array of natural products and synthetically derived compounds exhibiting significant pharmacological properties.[1][2][3] This structural framework is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] This technical guide focuses on the biological potential of 1-Methylisoquinolin-3-ol and its derivatives, a specific subclass of the expansive isoquinoline family. While direct and extensive research on this particular core structure is limited in publicly available literature, this document will provide an in-depth overview of the known biological activities of closely related isoquinoline analogs. By examining the structure-activity relationships of these related compounds, we can infer the potential therapeutic applications and guide future research and drug development efforts for this compound derivatives.

Potential Therapeutic Applications of the Isoquinoline Scaffold

The versatility of the isoquinoline nucleus allows for substitutions at various positions, leading to a wide range of pharmacological activities.[1] The following sections summarize key biological effects observed for isoquinoline derivatives, providing a foundation for the anticipated activities of this compound analogs.

Anticancer Activity

A significant body of research highlights the potent antitumor properties of isoquinoline derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, modulation of signaling pathways involved in cell proliferation and apoptosis, and disruption of microtubule dynamics.[4][8]

For instance, certain 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[8] The substitution at the 3-position of the isoquinoline ring, in particular, has been noted as being advantageous for anticancer activity, potentially enhancing cell survival and maturation while decreasing proliferation.[1]

Table 1: Cytotoxic Activity of Selected Isoquinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
3-Arylisoquinoline Derivative (Compound 7)HuH7 (Liver Cancer)1.93[8]
3-Arylisoquinoline Derivative (Compound 7)LM9 (Liver Cancer)2.10[8]
N-benzyl isoquinoline alkaloid (3,4-2H-tomentelline C)HepG2 (Liver Cancer)7.42[9]
9-demethylmucroniferanine AMGC-803 (Gastric Cancer)5.1[9]
9-demethylmucroniferanine AHGC-27 (Gastric Cancer)7.6[9]
3-Biphenyl-N-methylisoquinolin-1-one (7)Various Human Cancer Cell LinesPotent Activity Reported[7]

Signaling Pathway Implicated in Anticancer Activity of Isoquinoline Derivatives

anticancer_pathway Isoquinoline Derivative Isoquinoline Derivative Topoisomerase I/II Topoisomerase I/II Isoquinoline Derivative->Topoisomerase I/II Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Isoquinoline Derivative->PI3K/Akt/mTOR Pathway Inhibition DNA Damage DNA Damage Topoisomerase I/II->DNA Damage Leads to Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Proliferation Inhibition Proliferation Inhibition PI3K/Akt/mTOR Pathway->Proliferation Inhibition

Caption: Potential anticancer mechanisms of isoquinoline derivatives.

Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antibacterial agents.[10] Various derivatives have demonstrated activity against a range of bacterial pathogens, particularly Gram-positive bacteria.

A study on tricyclic isoquinoline derivatives, synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, revealed antibacterial properties against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[10]

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

CompoundS. aureus (µg/mL)S. pneumoniae (µg/mL)E. faecium (µg/mL)Reference
8d16-128[10]
8f323264[10]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Isoquinoline derivatives have also been investigated for their anti-inflammatory properties.[11][12] The mechanism of action is often associated with the inhibition of key inflammatory mediators. A study on 3-bromo isoquinoline derivatives reported noteworthy analgesic and anti-inflammatory activity, suggesting their potential as lead molecules for the development of new anti-inflammatory agents.[12] Research into other isoquinoline derivatives has shown a reduction in the serum levels of interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in animal models of inflammation.[11]

Logical Relationship in Anti-inflammatory Action

anti_inflammatory_logic Inflammatory Stimulus Inflammatory Stimulus COX-2 Upregulation COX-2 Upregulation Inflammatory Stimulus->COX-2 Upregulation PGE2 Production PGE2 Production COX-2 Upregulation->PGE2 Production Inflammation Inflammation PGE2 Production->Inflammation Isoquinoline Derivative Isoquinoline Derivative Isoquinoline Derivative->COX-2 Upregulation Inhibits

Caption: Inhibition of the COX-2 pathway by isoquinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key biological assays cited in the literature for isoquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

1. Cell Seeding:

  • Plate cells (e.g., HuH7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Grow a fresh culture of the test bacteria (e.g., S. aureus) on an appropriate agar plate.

  • Inoculate a few colonies into a sterile broth and incubate until the culture reaches the logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, with a proven track record in the development of therapeutic agents. While direct biological data for this compound derivatives is currently scarce, the extensive research on related isoquinoline analogs strongly suggests a high potential for a diverse range of biological activities. The presence of the methyl group at the 1-position and the hydroxyl group at the 3-position offers unique opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Screening these compounds against a panel of cancer cell lines, bacterial and fungal strains, and in models of inflammation will be crucial to uncovering their therapeutic potential. Detailed structure-activity relationship studies will be essential to identify the key structural features required for each biological activity and to guide the design of next-generation drug candidates based on this promising scaffold. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations.

References

The Discovery and Isolation of Novel Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of modern techniques and methodologies for the identification and purification of novel isoquinoline alkaloids, tailored for researchers, scientists, and professionals in drug development.

Isoquinoline alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of medicinal chemistry for centuries. Derived primarily from plant sources, these nitrogen-containing heterocyclic compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continuous search for novel isoquinoline alkaloids with enhanced efficacy and novel mechanisms of action remains a vibrant and critical area of drug discovery. This technical guide provides a comprehensive overview of the core methodologies involved in the discovery and isolation of these valuable compounds, with a focus on data-driven approaches and detailed experimental protocols.

Modern Extraction Techniques for Isoquinoline Alkaloids

The initial and one of the most critical steps in the isolation of novel isoquinoline alkaloids is the extraction from the raw plant material. The choice of extraction method significantly impacts the yield, purity, and profile of the isolated compounds. While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.

A comparative analysis of various extraction methods highlights the superiority of modern techniques in terms of both yield and purity.[1] Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have demonstrated particularly high efficiency in extracting alkaloids by effectively disrupting plant cell walls.[1]

Table 1: Comparison of Extraction Methods for Alkaloids

Extraction MethodAverage Yield (%)Average Purity (%)Extraction TimeSolvent Consumption
Maceration1.1967.924-72 hoursHigh
Soxhlet Extraction1.6374.96-24 hoursHigh
Ultrasound-Assisted Extraction (UAE)2.1585.330-60 minutesModerate
Microwave-Assisted Extraction (MAE)2.5088.215-30 minutesLow
Accelerated Solvent Extraction (ASE)2.6388.810-20 minutesLow
Supercritical Fluid Extraction (SFE)VariableHigh30-120 minutesLow (CO2)
Pressurized Liquid Extraction (PLE)HighHigh15-30 minutesLow

Data compiled from comparative studies on alkaloid extraction.[1]

Experimental Protocols for Isolation and Purification

Following extraction, a series of chromatographic techniques are employed to isolate and purify individual isoquinoline alkaloids from the crude extract. The selection and optimization of these methods are crucial for obtaining compounds of high purity suitable for structural elucidation and bioactivity screening.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.[2]

Objective: To extract isoquinoline alkaloids from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Berberis species)

  • Extraction solvent (e.g., 80% methanol or ethanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, finely powdered plant material.

  • Solvent Addition: Place the plant material in a flask and add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Sonicate at a frequency of 40 kHz and a power of 100 W for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration/Centrifugation: After sonication, separate the extract from the solid residue by filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

  • Storage: Store the crude extract at 4°C in a desiccator until further purification.

Column Chromatography for Primary Fractionation

Column chromatography is a fundamental technique for the initial separation of the crude extract into fractions with varying polarities.

Objective: To perform a preliminary separation of the crude alkaloid extract.

Materials and Reagents:

  • Crude alkaloid extract

  • Stationary phase: Silica gel (60-120 mesh) or alumina

  • Mobile phase: A gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol)

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase in the initial non-polar solvent and carefully pack it into the glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent, gradually increasing the polarity by adding more polar solvents to the mobile phase.

  • Fraction Collection: Collect the eluate in separate fractions of a defined volume (e.g., 10-20 mL).

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

  • Fraction Pooling: Combine fractions with similar TLC profiles for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Preparative HPLC is a high-resolution technique used to isolate pure compounds from the enriched fractions obtained from column chromatography.[3]

Objective: To purify individual isoquinoline alkaloids to a high degree of purity.

Materials and Reagents:

  • Enriched alkaloid fraction from column chromatography

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with additives like formic acid or trifluoroacetic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound(s) in the fraction.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Sample Preparation: Dissolve the enriched fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the peaks of interest as they elute.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fractions using a rotary evaporator or lyophilizer to obtain the purified isoquinoline alkaloid.

Bioactivity of Novel Isoquinoline Alkaloids

Newly isolated isoquinoline alkaloids are often screened for a variety of biological activities. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 2: Selected Bioactivities of Novel Isoquinoline Alkaloids

AlkaloidPlant SourceBioactivityCell Line/TargetIC50 (µM)
HypeontineHypecoum ponticumAntibacterialPseudomonas aeruginosa64.0 µg/mL
3,4-2H-tomentelline CC. tomentellaCytotoxicHepG27.42
Litcubanine ALitsea cubebaAnti-inflammatoryLPS-stimulated macrophages-
Naphthylisoquinolines (Agents 1, 4, 11)Dioncophyllaceae and AncistrocladaceaeAnticancerMCF-7, MDA-MB-231Varies

This table presents a selection of recently reported bioactivities. The absence of an IC50 value indicates that the primary reported effect was not quantified in this manner in the cited literature.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which novel isoquinoline alkaloids exert their biological effects is crucial for drug development. Many of these compounds have been found to modulate key signaling pathways involved in inflammation and apoptosis.

Experimental Workflow for Isolation and Characterization

The overall process from plant material to a pure, characterized novel isoquinoline alkaloid follows a logical workflow.

G Plant Plant Material Extraction Extraction (e.g., UAE, MAE) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Enriched Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Novel Isoquinoline Alkaloid Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compound->Bioactivity_Screening G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Alkaloid Isoquinoline Alkaloid Alkaloid->IKK DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-1β) DNA->Inflammatory_Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaloid Isoquinoline Alkaloid Receptor Receptor Alkaloid->Receptor ASK1 ASK1 Receptor->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK JNK_nuc JNK JNK->JNK_nuc Translocation p38 p38 MAPK MKK3_6->p38 p38_nuc p38 MAPK p38->p38_nuc Translocation c_Jun c-Jun JNK_nuc->c_Jun ATF2 ATF2 p38_nuc->ATF2 Apoptosis Apoptosis c_Jun->Apoptosis ATF2->Apoptosis

References

Spectroscopic Analysis of 1-Methylisoquinolin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 1-methylisoquinolin-3-ol. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a comprehensive overview based on established spectroscopic principles and data from closely related isoquinoline derivatives. The potential for tautomerism between the hydroxyl (-ol) and keto (-one) forms is a central consideration in the interpretation of its spectral data.

Tautomerism in this compound

This compound can exist in two tautomeric forms: the aromatic alcohol form (this compound) and the lactam form (1-methylisoquinolin-3(2H)-one). The equilibrium between these two forms is influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis is crucial for identifying the predominant tautomer in a given state. In many related heterocyclic systems, the keto form is often more stable.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both tautomers of this compound. These predictions are based on the analysis of similar compounds and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)

Proton Predicted Chemical Shift (ppm) - this compound Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3(2H)-one Multiplicity Coupling Constants (Hz)
CH₃~2.5~2.4s-
H-4~6.8~6.5s-
H-5~7.8~7.6d~8.0
H-6~7.5~7.3t~7.5
H-7~7.6~7.4t~7.5
H-8~8.0~7.9d~8.0
OHVariable (broad)-br s-
NH-Variable (broad)br s-

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm) - this compound Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3(2H)-one
CH₃~18~17
C-1~150~145
C-3~160~165 (C=O)
C-4~105~100
C-4a~130~128
C-5~128~127
C-6~125~124
C-7~129~128
C-8~120~119
C-8a~138~135
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) - this compound Predicted Wavenumber (cm⁻¹) - 1-Methylisoquinolin-3(2H)-one
O-H Stretch3200-3600 (broad)-
N-H Stretch-3200-3400 (broad)
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-3000
C=O Stretch (Amide)-1650-1680
C=N Stretch~1620-
C=C Stretch (Aromatic)1450-16001450-1600
C-O Stretch1200-1300-
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Predicted m/z (M⁺) 159
Key Fragmentation Pathways Loss of CO, loss of CH₃, fragmentation of the benzene ring

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹.[1]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile solids, direct infusion via a suitable solvent or a solids probe is appropriate.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound, where tautomerism is a key consideration.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Initial_Data Initial Spectral Data NMR->Initial_Data IR->Initial_Data MS->Initial_Data Tautomerism Consideration of Tautomerism Initial_Data->Tautomerism Comparison Comparison of Predicted vs. Experimental Data Initial_Data->Comparison Structure_A Structure A: This compound Tautomerism->Structure_A Structure_B Structure B: 1-Methylisoquinolin-3(2H)-one Tautomerism->Structure_B Structure_A->Comparison Structure_B->Comparison Final_Structure Final Structure Elucidation Comparison->Final_Structure

References

A Technical Guide to Substituted Isoquinolin-3-ols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its many derivatives, substituted isoquinolin-3-ols represent a class of compounds of significant interest in medicinal chemistry due to their diverse biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][4][5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted isoquinolin-3-ols, serving as a resource for professionals engaged in drug discovery and development.

I. Synthetic Methodologies

The construction of the isoquinolin-3-ol core can be achieved through several synthetic strategies. A prevalent and effective method involves the acid-catalyzed cyclization of N-styrylbenzamides. This approach offers a versatile route to various substituted analogs.

General Experimental Protocol: Synthesis via N-Styrylbenzamide Cyclization

A typical procedure involves the reaction of a substituted N-styrylbenzamide with a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.

Materials:

  • Substituted N-styrylbenzamide (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 eq by weight)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • The substituted N-styrylbenzamide is added to polyphosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The mixture is heated to 100-140°C and stirred vigorously for 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

  • The resulting aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted isoquinolin-3-ol.

This methodology allows for the introduction of a variety of substituents on both the benzene and isoquinoline ring systems, enabling the exploration of structure-activity relationships.

Alternative Synthetic Routes

Other notable methods for synthesizing the isoquinoline core include:

  • Palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization.[6]

  • Condensation of lithiated o-tolualdehyde imines with nitriles to form eneamido anion intermediates that cyclize to form the isoquinoline ring.[7][8]

  • Microwave-assisted, copper-catalyzed tandem reactions for the synthesis of 3,4-diaryl isoquinolines.[9]

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

II. Biological Activities and Therapeutic Targets

Substituted isoquinolin-3-ols and related isoquinolones have been investigated for a range of therapeutic applications, demonstrating significant potential in oncology, immunology, and anti-infective research.[2][4][10]

A. Anticancer Activity

The isoquinoline scaffold is a key component in many anticancer agents.[1][4] Derivatives of this class have shown efficacy against various human tumor cell lines.[11][12] The mechanisms of action are diverse and include:

  • Kinase Inhibition: Many isoquinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13] Specific targets include c-Jun N-terminal kinase (JNK), which is involved in stress signaling and apoptosis.[14] The development of pyrazolo[3,4-g]isoquinolines has yielded novel families of kinase inhibitors with varying selectivity profiles.[15]

  • Topoisomerase Inhibition: Certain N-substituted isoquinoline derivatives can stabilize the topoisomerase I-DNA complex, leading to DNA damage and cell death in cancer cells.[4]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, a validated target for cancer chemotherapy.[10]

Data Presentation: Anticancer Activity of Isoquinolinone Derivatives

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
7 3-Biphenyl-N-methylVarious Human CancersPotent Activity[12]
15 O-(3-hydroxypropyl)Various Human Cancers3-5x > Compound 1[11]
37 N-benzyl isoquinolineHepG27.42[3]
38 9-demethylmucroniferanine AMGC-803 / HGC-275.1 / 7.6[3]

This table summarizes representative data from cited literature and is not exhaustive.

B. Anti-inflammatory Activity

Isoquinoline derivatives have also demonstrated significant anti-inflammatory properties.[1][5] The mechanism often involves the inhibition of key inflammatory mediators and pathways. For instance, certain novel benzo[de][7][9][16]triazolo[5,1-a]isoquinoline compounds have shown promising anti-arthritic activity by reducing serum levels of interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in animal models.[5]

C. Antimicrobial Activity

The therapeutic potential of isoquinolines extends to infectious diseases.[2] Synthesized derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[10][17] For example, fluorophenylpropanoate ester and halogenated phenyl carbamate derivatives of tetrahydroisoquinoline have been reported to exert remarkable bactericidal activity.[10]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the synthesis and mechanism of action of isoquinolin-3-ols is crucial for a deeper understanding.

A. Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted isoquinolin-3-ols, as described in the experimental protocol.

G Generalized Synthetic Workflow for Isoquinolin-3-ols A 1. Reaction Setup (N-styrylbenzamide + PPA) B 2. Heating & Stirring (100-140°C, 2-6h) A->B Heat C 3. Quenching (Pour onto ice) B->C Cool & Pour D 4. Neutralization (Add NaHCO3) C->D Base E 5. Extraction (Ethyl Acetate) D->E Solvent F 6. Drying & Concentration (Na2SO4, Rotovap) E->F Process G 7. Purification (Silica Chromatography) F->G Load H Pure Isoquinolin-3-ol G->H Elute

Caption: A step-by-step workflow for the synthesis of isoquinolin-3-ols.

B. Kinase Inhibition Signaling Pathway

Isoquinolin-3-ol derivatives can act as kinase inhibitors, disrupting downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates the inhibition of a generic MAP Kinase (e.g., JNK) pathway.

G Mechanism: Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Upstream Kinase (e.g., MEKK1) Receptor->Kinase1 Stress Extracellular Stress (e.g., UV, Cytokines) Stress->Receptor Activates Kinase2 Target Kinase (e.g., JNK) Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., c-Jun) Kinase2->TF Phosphorylates Inhibitor Substituted Isoquinolin-3-ol Inhibitor->Kinase2 INHIBITS Response Cellular Response (Apoptosis, etc.) TF->Response Regulates

Caption: Inhibition of a kinase cascade by a substituted isoquinolin-3-ol.

IV. Structure-Activity Relationships (SAR)

The biological activity of substituted isoquinolin-3-ols is highly dependent on the nature and position of substituents on the heterocyclic core.[11][12] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

Key observations from various studies include:

  • Substitution at the 3-position: The nature of the group at this position can significantly influence activity. For example, a 3-biphenyl substitution in isoquinolin-1-ones led to potent anticancer activity.[12]

  • Substitution on the Nitrogen: N-alkylation can modulate the pharmacological properties. An N-methyl group was present in a highly active 3-biphenylisoquinolin-1-one.[12]

  • Substitution on the Benzo Ring: The placement of electron-donating or electron-withdrawing groups on the fused benzene ring can fine-tune the molecule's electronic properties and binding interactions with biological targets.

The logical relationship in SAR can be visualized as follows:

G Structure-Activity Relationship (SAR) Logic Core Isoquinolin-3-ol Core Scaffold Mod1 Modify Substituent at Position X Core->Mod1 Mod2 Modify Substituent at Position Y Core->Mod2 Assay Biological Assay (e.g., Kinase Inhibition, Cytotoxicity) Mod1->Assay Mod2->Assay Data Analyze Data (IC50, Potency, Selectivity) Assay->Data Decision Decision Point Data->Decision Decision->Mod1 Iterate Lead Optimized Lead Compound Decision->Lead Improved Activity Stop Discard Compound Decision->Stop Poor Activity

Caption: The iterative cycle of SAR studies in drug development.

V. Conclusion

Substituted isoquinolin-3-ols are a versatile and pharmacologically significant class of compounds. Efficient synthetic routes provide access to a wide range of derivatives, which have demonstrated promising activity as anticancer, anti-inflammatory, and antimicrobial agents. Their ability to modulate key biological pathways, particularly protein kinase signaling, underscores their potential in drug discovery. Future research will likely focus on the continued optimization of these scaffolds to develop novel therapeutics with enhanced efficacy and safety profiles for a variety of diseases.

References

Unveiling the Therapeutic Potential of 1-Methylisoquinolin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylisoquinolin-3-ol has emerged as a molecule of interest in the landscape of modern drug discovery. This technical guide synthesizes the current understanding of its potential therapeutic targets, offering a detailed overview for researchers and drug development professionals. While direct quantitative data on the lead compound remains elusive in publicly accessible literature, this document outlines the established therapeutic relevance of its derivatives and provides a comprehensive framework of experimental protocols for its further investigation. The primary identified target for derivatives of this compound is Phosphodiesterase 10A (PDE10A), an enzyme implicated in a range of neurological and psychiatric disorders. Furthermore, its structural motif is utilized as a scaffold in the synthesis of potent kinase inhibitors, suggesting a broader potential in oncology and other therapeutic areas. This guide presents detailed methodologies for key experimental assays and visualizes the pertinent signaling pathways and experimental workflows to facilitate future research and development efforts.

Introduction

Isoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a member of this family, has been identified as a key intermediate and a potential pharmacophore for targeting significant enzymes involved in cellular signaling. This document provides an in-depth exploration of the potential therapeutic targets of this compound, with a focus on PDE10A and various protein kinases.

Potential Therapeutic Target: Phosphodiesterase 10A (PDE10A)

Patent literature has identified derivatives of this compound as potent inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in signal transduction in the brain, particularly in the striatum. Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, which can modulate the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of neuronal signaling pathways makes PDE10A an attractive target for the treatment of central nervous system (CNS) disorders.

Therapeutic Implications of PDE10A Inhibition

The inhibition of PDE10A is being explored for the treatment of a variety of CNS disorders, including:

  • Psychosis and Schizophrenia: By modulating striatal neuronal activity, PDE10A inhibitors may offer a novel therapeutic approach for managing the symptoms of these conditions.

  • Obesity and Type II Diabetes: PDE10A is also expressed in peripheral tissues, and its inhibition may have metabolic benefits.

While specific quantitative data for this compound is not currently available in the public domain, the following table provides a template for presenting such data once obtained.

Table 1: Template for Quantitative Data on PDE10A Inhibition

CompoundTargetAssay TypeIC50 (nM)Ki (nM)EC50 (nM)Reference
This compoundPDE10ASPA / FPAData not availableData not availableData not available
Derivative 1PDE10ASPAValueValueValue[Citation]
Derivative 2PDE10AFPAValueValueValue[Citation]

SPA: Scintillation Proximity Assay; FPA: Fluorescence Polarization Assay.

Signaling Pathway of PDE10A

The following diagram illustrates the central role of PDE10A in cyclic nucleotide signaling.

PDE10A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA Protein Kinase A cAMP->PKA Activation cGMP->PDE10A Hydrolysis PKG Protein Kinase G cGMP->PKG Activation AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylation PKG->Downstream\nEffectors Phosphorylation 1-Methylisoquinolin-3-ol_Derivative This compound Derivative 1-Methylisoquinolin-3-ol_Derivative->PDE10A Inhibition Kinase_Inhibitor_Workflow Start This compound Synthesis Synthesis of 2-Aminopyridine Derivatives Start->Synthesis Library Compound Library Synthesis->Library Screening Kinase Panel Screening (e.g., HTRF, ADP-Glo) Library->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 1-methylisoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclization of 2-acetylbenzoic acid with hydroxylamine hydrochloride, followed by a base-mediated intramolecular condensation. This method provides a reliable route to the target compound. This protocol includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive scaffolds for drug discovery. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules. The protocol described herein provides a practical and accessible method for the laboratory-scale preparation of this compound.

Experimental Protocol

This synthesis is a two-step process starting from 2-acetylbenzoic acid. The initial step involves the formation of an oxime intermediate, which then undergoes a cyclization reaction to yield the final product.

Materials and Reagents:

  • 2-Acetylbenzoic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of (E)-2-(1-(hydroxyimino)ethyl)benzoic acid (Oxime Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-acetylbenzoic acid in 100 mL of ethanol.

  • To this solution, add 6.0 g of hydroxylamine hydrochloride and 10.0 g of sodium acetate.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in 100 mL of water and acidified to pH 2 with 2M hydrochloric acid.

  • The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the oxime intermediate.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the dried oxime intermediate from Step 1 in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it to pH 7 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration and washed with water.

  • The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

  • The fractions containing the desired product are combined, and the solvent is evaporated to yield pure this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Acetylbenzoic acid
Intermediate (E)-2-(1-(hydroxyimino)ethyl)benzoic acid
Final Product This compound
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point 208-212 °C

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization A 2-Acetylbenzoic Acid B Dissolve in Ethanol A->B C Add NH₂OH·HCl and NaOAc B->C D Reflux for 4h C->D E Solvent Removal D->E F Dissolve in Water & Acidify E->F G Filter and Dry F->G H Oxime Intermediate G->H I Dissolve Oxime in 10% NaOH H->I Proceed to next step J Reflux for 6h I->J K Neutralize with HCl J->K L Filter K->L M Purify by Column Chromatography L->M N Evaporate Solvent M->N O This compound N->O

Application Notes and Protocols for the Investigation of 1-Methylisoquinolin-3-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities and mechanisms of action of 1-Methylisoquinolin-3-ol is limited in currently available scientific literature. The following application notes and protocols are based on the known activities of structurally related isoquinoline derivatives and provide a general framework for the investigation of this compound in cell-based assays. Researchers should perform initial dose-response and cytotoxicity studies to determine the optimal experimental conditions for their specific cell lines and assays.

Introduction

Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Various substituted isoquinolines have demonstrated a wide range of therapeutic potential, including anti-cancer, neuroprotective, and anti-addictive properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related endogenous amine, has shown promise as a neuroprotectant.[1] Other derivatives, such as 3-acyl isoquinolin-1(2H)-ones, have been identified as potent anti-tumor agents that can induce cell cycle arrest and apoptosis in cancer cells.[2]

This document provides a guide for researchers, scientists, and drug development professionals on how to approach the investigation of the novel compound this compound in cell-based assays. The protocols and potential mechanisms described herein are based on the activities of similar isoquinoline structures and are intended to serve as a starting point for further research.

Potential Mechanism of Action

Based on the activities of related isoquinoline compounds, this compound could potentially exert its effects on cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and death.

One plausible hypothesis is the induction of apoptosis. Some isoquinolinone derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax, leading to the activation of caspases.[2] Furthermore, the modulation of signaling pathways such as the MEK/ERK and p38 MAPK pathways has been implicated in the anti-tumor effects of isoquinoline derivatives.[2] It is also conceivable that this compound could influence other cellular processes such as cell cycle progression or induce other forms of programmed cell death like pyroptosis.[2]

A proposed signaling pathway for the potential anti-cancer effects of this compound is depicted below.

putative_signaling_pathway This compound This compound Cell_Membrane_Receptor Cell Membrane Receptor This compound->Cell_Membrane_Receptor Bcl2 Bcl-2 This compound->Bcl2 Down-regulation Bax Bax This compound->Bax Up-regulation MEK_ERK_Pathway MEK/ERK Pathway Cell_Membrane_Receptor->MEK_ERK_Pathway Inhibition p38_MAPK_Pathway p38 MAPK Pathway Cell_Membrane_Receptor->p38_MAPK_Pathway Inhibition Proliferation_Survival Cell Proliferation & Survival MEK_ERK_Pathway->Proliferation_Survival p38_MAPK_Pathway->Proliferation_Survival Apoptosis_Induction Apoptosis Induction Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax->Caspase_Activation Caspase_Activation->Apoptosis_Induction

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell-based assays.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells with RIPA buffer and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture Cell Culture Dose_Response Dose-Response (MTT Assay) Cell_Culture->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Signaling_Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Signaling_Pathway_Analysis Western_Blot->Signaling_Pathway_Analysis Data_Analysis Data Analysis Signaling_Pathway_Analysis->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: General experimental workflow for compound screening.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-72475.2
4848.5
7225.1
A5492488.9
4862.3
7238.7

Table 2: Hypothetical Effect of this compound on Apoptosis in MCF-7 Cells (48h Treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)
Vehicle Control-3.2 ± 0.51.8 ± 0.3
This compound2515.7 ± 1.28.4 ± 0.9
5028.9 ± 2.115.6 ± 1.5

Table 3: Hypothetical Relative Protein Expression Changes in MCF-7 Cells (48h Treatment)

ProteinVehicle ControlThis compound (50 µM)
Bcl-21.000.45 ± 0.08
Bax1.002.10 ± 0.25
Cleaved Caspase-31.003.50 ± 0.40
p-ERK/ERK1.000.30 ± 0.05
p-p38/p381.000.60 ± 0.10

digraph "logical_relationship" {
graph [rankdir="TB"];
node [shape=record, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=normal, color="#202124"];

node1 [label="{ this compound | Increased Concentration}", fillcolor="#FBBC05", fontcolor="#202124"]; node2 [label="{ Cell Viability | Decreased}", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node3 [label="{ Apoptosis | Increased}", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; node4 [label="{ Pro-apoptotic Proteins (Bax, Cleaved Caspase-3) | Up-regulated}", fillcolor="#F1F3F4", fontcolor="#202124"]; node5 [label="{ Anti-apoptotic Protein (Bcl-2) | Down-regulated}", fillcolor="#F1F3F4", fontcolor="#202124"]; node6 [label="{ Pro-survival Signaling (p-ERK) | Inhibited}", fillcolor="#F1F3F4", fontcolor="#202124"];

node1:f1 -> node2:f0; node1:f1 -> node3:f0; node3:f1 -> node4:f0; node3:f1 -> node5:f0; node2:f1 -> node6:f0; }

Caption: Logical relationship of potential compound effects.

Conclusion

While specific data on this compound is not yet widely available, the protocols and potential mechanisms outlined in this document provide a solid foundation for its investigation in cell-based assays. Based on the known activities of related isoquinoline derivatives, it is plausible that this compound may exhibit anti-proliferative and pro-apoptotic effects, potentially through the modulation of key cellular signaling pathways. The provided experimental workflows and data presentation formats are designed to guide researchers in systematically characterizing the biological activities of this novel compound. Initial exploratory studies focusing on cytotoxicity and dose-response are crucial first steps in uncovering the therapeutic potential of this compound.

References

1-Methylisoquinolin-3-ol: A Potential Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylisoquinolin-3-ol is a heterocyclic organic compound belonging to the isoquinoline alkaloid family. While direct evidence of its activity as an enzyme inhibitor is not extensively documented in publicly available literature, the broader family of isoquinoline alkaloids has been a rich source of biologically active molecules with diverse therapeutic applications.[1] Many isoquinoline derivatives have demonstrated significant inhibitory effects against a range of enzymes, suggesting that this compound holds potential as a scaffold for the development of novel enzyme inhibitors.[1][2][3][4] This document provides a prospective guide for researchers interested in exploring the enzyme inhibitory potential of this compound, outlining potential target classes and detailed protocols for its evaluation.

Potential Enzyme Targets

Based on the known activities of structurally related isoquinoline compounds, several classes of enzymes present themselves as primary targets for initial screening of this compound.

  • Protein Kinases: Various isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.[5][6][7][8]

  • Phosphodiesterases (PDEs): Certain isoquinoline compounds have shown inhibitory activity against phosphodiesterases, enzymes that regulate intracellular levels of second messengers like cAMP and cGMP. PDE inhibitors are used in the treatment of cardiovascular and respiratory diseases.[9][10][11][12][13]

  • Mitochondrial Complex I: Some isoquinoline derivatives have been found to inhibit mitochondrial complex I, a key enzyme in the electron transport chain.[14] This activity is of interest in the study of neurodegenerative diseases and cancer metabolism.

Data Presentation: Hypothetical Inhibitory Activity

Should this compound exhibit inhibitory activity, the data should be presented in a clear and structured format to allow for easy comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[15][16][17]

Table 1: Hypothetical IC50 Values for this compound Against a Panel of Protein Kinases

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 2: Hypothetical IC50 Values for this compound Against a Panel of Phosphodiesterases

PDE IsoformIC50 (µM)
PDE3Value
PDE4Value
PDE5Value

Table 3: Hypothetical Inhibition of Mitochondrial Complex I by this compound

ParameterValue
IC50 (µM)Value
Ki (µM)Value
Inhibition Typee.g., Competitive, Non-competitive

Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.

Protocol 1: In Vitro Protein Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a specific protein kinase.

Materials:

  • Recombinant human protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the diluted compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the IC50 of this compound against a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme

  • cGMP or cAMP as substrate

  • This compound stock solution (in DMSO)

  • PDE assay buffer

  • PDE-Glo™ Phosphodiesterase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the PDE assay buffer.

  • In a 96-well plate, add the PDE enzyme and the diluted compound or vehicle control.

  • Initiate the reaction by adding the cGMP or cAMP substrate.

  • Incubate the plate at room temperature for 30 minutes.

  • Stop the reaction and detect the amount of remaining cyclic nucleotide using the PDE-Glo™ detection reagents, according to the manufacturer's protocol.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Mitochondrial Complex I Activity Assay

Objective: To assess the inhibitory effect of this compound on mitochondrial complex I.

Materials:

  • Isolated mitochondria from rat liver or cultured cells

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Decylubiquinone (Coenzyme Q analog)

  • This compound stock solution (in DMSO)

  • Mitochondrial respiration buffer

  • Spectrophotometer

Procedure:

  • Isolate mitochondria using standard differential centrifugation methods.

  • Prepare a reaction mixture in a cuvette containing respiration buffer and a known concentration of mitochondria.

  • Add a serial dilution of this compound or vehicle control.

  • Initiate the reaction by adding NADH.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation for each compound concentration.

  • Determine the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate the proposed experimental workflows and a relevant signaling pathway.

experimental_workflow_kinase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilution Compound->SerialDilution Kinase Recombinant Kinase Incubation Incubation (Kinase Reaction) Kinase->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation SerialDilution->Incubation Detection ADP Detection Incubation->Detection Measurement Luminescence Measurement Detection->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Workflow for Protein Kinase Inhibition Assay.

signaling_pathway_pde cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) PDE->AMP CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE Inhibits

Caption: Simplified cAMP Signaling Pathway and Potential Inhibition by this compound.

References

Application Notes and Protocols: 1-Methylisoquinolin-3-ol Derivatives as Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, including derivatives of 1-Methylisoquinolin-3-ol, represents a versatile class of heterocyclic compounds with significant potential in fluorescence microscopy. While this compound itself may exhibit native fluorescence, its true utility in biological imaging is realized through chemical modifications. These modifications allow for the fine-tuning of photophysical properties and the introduction of functionalities for specific cellular targeting. This document provides detailed application notes and protocols for the use of functionalized isoquinoline derivatives as fluorescent probes in cellular imaging.

Introduction to Isoquinoline-Based Fluorescent Probes

Isoquinoline derivatives are valuable fluorophores for a variety of reasons. Their rigid, planar structure contributes to high fluorescence quantum yields. The aromatic system can be chemically modified to alter excitation and emission wavelengths across the visible spectrum. Furthermore, specific functional groups can be introduced to create probes that are sensitive to their microenvironment (e.g., pH, ion concentration) or that target specific subcellular organelles. These characteristics make them powerful tools for visualizing cellular structures, tracking dynamic processes, and elucidating the mechanisms of drug action.

Quantitative Data of Representative Isoquinoline-Based Probes

The successful application of a fluorescent probe is highly dependent on its photophysical properties. The following table summarizes key data for several representative isoquinoline derivatives, illustrating the range of properties that can be achieved through chemical synthesis.

Probe Name (Exemplar)Excitation Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)Target/Application ExampleReference
IQ-Nuc 358 nm395 nm37 nm0.90Nuclear Staining[1]
IQ-Lyso 368 nm446 nm78 nm0.48Lysosomal Imaging[2]
IQ-NO 488 nm525 nm37 nm0.65Nitric Oxide Sensing[3]
IQ-Cd 405 nm510 nm105 nm0.35Cadmium Ion Detection[3]

Experimental Protocols

The following protocols provide a general framework for using isoquinoline-based fluorescent probes for live and fixed cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for specific cell types and experimental conditions.

This protocol describes the general procedure for staining living cells with a membrane-permeable isoquinoline derivative.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Isoquinoline probe stock solution (1 mM in DMSO)

  • Glass-bottom imaging dishes or coverslips

  • Confocal or wide-field fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.

  • Probe Preparation: Prepare a working solution of the isoquinoline probe by diluting the 1 mM DMSO stock solution in pre-warmed serum-free medium to a final concentration of 1-10 µM.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells three times with pre-warmed PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh pre-warmed imaging buffer or medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

This protocol is for staining fixed cells, which can be combined with immunofluorescence protocols.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Bovine Serum Albumin (BSA) for blocking

  • Primary and secondary antibodies (for co-staining)

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies that require permeabilization, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking (for Immunofluorescence):

    • Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Antibody Incubation (for Immunofluorescence):

    • Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Isoquinoline Probe Staining:

    • Incubate the fixed (and antibody-stained) cells with the isoquinoline probe working solution (1-10 µM in PBS) for 15-20 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope.

Visualizations

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging seed_cells Seed Cells on Coverslips/Dishes culture Culture to 60-70% Confluency seed_cells->culture prepare_probe Prepare Probe Working Solution culture->prepare_probe wash_pbs Wash Cells with PBS prepare_probe->wash_pbs incubate_probe Incubate with Probe (15-30 min) wash_pbs->incubate_probe wash_excess Wash to Remove Excess Probe incubate_probe->wash_excess add_buffer Add Imaging Buffer wash_excess->add_buffer acquire_images Acquire Images with Fluorescence Microscope add_buffer->acquire_images analyze Analyze Data acquire_images->analyze

Caption: Workflow for live-cell imaging with isoquinoline probes.

Many fluorescent probes are used to track the internalization and trafficking of cellular components, a process often initiated by receptor-mediated endocytosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Binding & Clustering ligand Ligand (e.g., Drug Conjugate) ligand->receptor endosome Early Endosome clathrin_pit->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking & Degradation recycling Recycling to Membrane endosome->recycling Sorting

Caption: Visualization of a receptor-mediated endocytosis pathway.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Methylisoquinolin-3-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Methylisoquinolin-3-ol in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated to provide a robust and reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of isoquinoline-based compounds.

Introduction

This compound is a member of the isoquinoline alkaloid family, a class of nitrogen-containing secondary metabolites with diverse pharmacological activities.[1] Accurate and reliable quantification of such compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties during drug discovery and development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the determination of this compound in human plasma, offering a valuable resource for researchers in the pharmaceutical and life sciences sectors.

Experimental

Materials and Reagents
  • This compound (CAS: 16535-89-0) reference standard[3]

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution program.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound160.07118.0510025
Internal Standard (IS)User DefinedUser Defined100User Defined

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC35.2103.16.8101.5
MQC503.898.74.599.2
HQC8002.5101.33.1100.8

Limit of Quantification (LOQ): The LOQ was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Compound This compound (Xenobiotic) Oxidation Oxidation Compound->Oxidation Reduction Reduction Compound->Reduction Hydrolysis Hydrolysis Compound->Hydrolysis Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Acetylation Acetylation Oxidation->Acetylation Reduction->Glucuronidation Reduction->Sulfation Reduction->Acetylation Hydrolysis->Glucuronidation Hydrolysis->Sulfation Hydrolysis->Acetylation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Caption: Generalized metabolic pathway of a xenobiotic compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. This method can be a valuable tool for researchers investigating the pharmacokinetic properties of this compound and related isoquinoline alkaloids.

References

Developing Analytical Standards for Isoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of analytical standards for isoquinoline derivatives. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the identification, quantification, and quality control of this important class of compounds.

Introduction to Isoquinoline Derivatives

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds characterized by a fusion of a benzene ring with a pyridine ring.[1] They are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] Many isoquinoline derivatives, such as morphine, codeine, berberine, and papaverine, exhibit significant pharmacological activities and are widely used in medicine.[2][3] Given their therapeutic importance, the development of standardized analytical methods is crucial for ensuring their quality, safety, and efficacy.

Analytical Techniques for Isoquinoline Derivatives

A variety of analytical techniques can be employed for the analysis of isoquinoline derivatives. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of isoquinoline derivatives in various matrices, including plant extracts and pharmaceutical formulations.[4][5]

Application Note: Quantification of Berberine in Plant Material using HPLC

This application note describes a validated HPLC method for the quantification of berberine, a prominent isoquinoline alkaloid, in plant materials.

Experimental Protocol:

1. Sample Preparation (Extraction): a. Weigh 1.0 g of finely powdered, dried plant material (e.g., Berberis aristata stem bark) into a conical flask.[3] b. Add 50 mL of methanol and sonicate for 30 minutes.[6] c. Filter the extract through Whatman No. 1 filter paper. d. Repeat the extraction process two more times with fresh methanol. e. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator. f. Dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to obtain the sample stock solution.[6] g. Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.[4]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% phosphoric acid in water (Solvent A).[7] A typical gradient program is as follows:
  • 0-5 min: 10% B
  • 5-20 min: 10-50% B
  • 20-25 min: 50-10% B
  • 25-30 min: 10% B
  • Flow Rate: 1.0 mL/min.[7]
  • Column Temperature: 25 °C.
  • Detection Wavelength: 266 nm for berberine.[7]
  • Injection Volume: 20 µL.

3. Preparation of Standard Solutions: a. Prepare a stock solution of berberine standard (e.g., 1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of berberine in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Quantitative Data Summary:

The following tables summarize typical quantitative data for the analysis of berberine and other isoquinoline alkaloids in various plant species.

Table 1: Berberine Content in Different Berberis Species.

Plant SpeciesPlant PartBerberine Content (% w/w)Reference
Berberis aristataStem Bark3.18[3]
Berberis tinctoriaStem Bark1.46[3]
Berberis aristataFruits0.033[7]

Table 2: Content of Various Isoquinoline Alkaloids in Selected Plants. [8]

Plant SpeciesPlant PartAlkaloidContent (mg/g of dry plant material)
Lamprocapnos spectabilisRootProtopine3.350
Lamprocapnos spectabilisRootSanguinarine0.097
Pseudofumaria luteaRootPalmatine0.268
Thalictrum foetidumRootBerberine0.308
Macleaya cordataLeavesChelerythrine0.046

Experimental Workflow:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plant_Material Powdered Plant Material Extraction Methanol Extraction (Sonication) Plant_Material->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration2 0.45 µm Syringe Filtration Reconstitution->Filtration2 HPLC_System HPLC System with C18 Column Filtration2->HPLC_System Data_Acquisition Data Acquisition (UV 266 nm) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve from Standards Quantification Quantification of Berberine Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of berberine in plant material by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable isoquinoline derivatives. For non-volatile compounds, derivatization is often required to increase their volatility.

Application Note: Analysis of Papaverine by GC-MS

This application note outlines a GC-MS method for the analysis of papaverine, a benzylisoquinoline alkaloid.

Experimental Protocol:

1. Sample Preparation: a. For plant extracts, follow a similar extraction procedure as described for HPLC analysis. b. For formulated products, dissolve a known amount in a suitable organic solvent (e.g., methanol or chloroform). c. If derivatization is necessary for other isoquinoline alkaloids in the sample, common methods include silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.
  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is commonly used.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at a rate of 10 °C/min.
  • Hold at 280 °C for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Interface Temperature: 280 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.

3. Data Analysis: a. Identify papaverine by comparing its retention time and mass spectrum with that of a known standard.[9] The mass spectrum of papaverine will show a characteristic molecular ion peak and fragmentation pattern.[10][11] b. Quantification can be performed using a calibration curve generated from standard solutions of papaverine.

Quantitative Data Summary:

Table 3: Concentration of Papaverine and Other Alkaloids in Poppy Seeds. [9]

CompoundConcentration in Indian Poppy Seeds (µg/g)Concentration in Netherlands Poppy Seeds (µg/g)
Codeine441.8
Morphine16739
Thebaine411.0
Papaverine 67 0.17
Narcotine (Noscapine)2300.84

Experimental Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (Extract or Formulation) Dissolution Dissolution in Organic Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization GCMS_System GC-MS System with DB-5 Column Derivatization->GCMS_System Data_Acquisition Data Acquisition (EI, m/z 40-500) GCMS_System->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Retention_Time Retention Time Comparison Data_Acquisition->Retention_Time Identification Identification of Papaverine Library_Search->Identification Retention_Time->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of papaverine by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of isoquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note: Structural Characterization of Morphine by NMR

This application note provides a general protocol for the NMR analysis of morphine.

Experimental Protocol:

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified morphine sample.[12] b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.[12] c. Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.

2. NMR Analysis:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiments:
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals for morphine in CDCl₃ include characteristic resonances for the aromatic protons, olefinic protons, and various aliphatic protons of the morphine skeleton.[13][14]
  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number and types of carbon atoms in the molecule.
  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

3. Data Interpretation: a. Process the acquired NMR data (Fourier transformation, phase correction, and baseline correction). b. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, coupling constants, and multiplicities of the signals in the ¹H and ¹³C NMR spectra to assign them to specific atoms in the morphine structure.[13][14] d. Use 2D NMR data to confirm the connectivity between protons and carbons.

Logical Relationship for NMR Analysis:

NMR_Logic Sample Purified Isoquinoline Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Spectral_Data Spectral Data (Chemical Shifts, Coupling Constants) OneD_NMR->Spectral_Data TwoD_NMR->Spectral_Data Structure_Elucidation Structure Elucidation & Purity Assessment Spectral_Data->Structure_Elucidation

Caption: Logical flow for structural elucidation by NMR spectroscopy.

Signaling Pathways Targeted by Isoquinoline Derivatives

Many isoquinoline derivatives exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for establishing relevant bioassays for quality control.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Several isoquinoline derivatives, including berberine, have been shown to inhibit this pathway.[15][16][17]

Diagram of PI3K/Akt/mTOR Pathway Inhibition by Isoquinoline Derivatives:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation (inhibition removed) Isoquinoline Isoquinoline Derivatives (e.g., Berberine) Isoquinoline->PI3K inhibits Isoquinoline->Akt inhibits Isoquinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Inhibition of the HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth and angiogenesis. Berberine has been shown to inhibit HIF-1α expression and activity.[2][18][19]

Diagram of HIF-1α Pathway Inhibition by Berberine:

HIF1a_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_protein HIF-1α protein Hypoxia->HIF1a_protein stabilizes HIF1_complex HIF-1 Complex HIF1a_protein->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binds to Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes activates Angiogenesis Angiogenesis, Glycolysis Target_Genes->Angiogenesis Berberine Berberine mTOR mTOR Berberine->mTOR inhibits mTOR->HIF1a_protein promotes synthesis

Caption: Inhibition of HIF-1α signaling by berberine through mTOR suppression.

References

Application Notes and Protocols for In Vivo Animal Studies of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a significant lack of published in vivo animal studies specifically for 1-Methylisoquinolin-3-ol. Therefore, the following application notes and protocols are presented as a generalized framework for initiating in vivo research on this compound. These guidelines are based on standard preclinical research methodologies and data available for structurally related isoquinoline derivatives. Researchers should conduct thorough dose-ranging and toxicity studies before commencing efficacy trials.

Introduction

This compound is a heterocyclic organic compound belonging to the isoquinoline family. While direct in vivo data is not currently available, the broader class of isoquinoline alkaloids has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects in various animal models. Notably, the related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been investigated for its neuroprotective properties in rodents. These application notes provide a foundational guide for the in vivo evaluation of this compound, from initial toxicity assessments to preliminary efficacy and pharmacokinetic profiling.

Compound Preparation and Formulation

Prior to in vivo administration, the solubility and stability of this compound must be determined in various pharmaceutically acceptable vehicles.

Table 1: Hypothetical Solubility Profile of this compound

VehicleSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
0.9% Saline< 0.1Insoluble
5% DMSO in 0.9% Saline5Clear solution
10% Tween® 80 in Water2Fine suspension
0.5% Carboxymethylcellulose (CMC)1Homogeneous suspension

Protocol 2.1: Vehicle Selection and Formulation

  • Objective: To prepare a stable and homogenous formulation of this compound suitable for animal administration.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), 0.9% sterile saline, sterile water, Tween® 80, Carboxymethylcellulose (CMC), magnetic stirrer, sterile vials.

  • Procedure for a 5 mg/mL solution in 5% DMSO/Saline:

    • Weigh the required amount of this compound.

    • In a sterile vial, dissolve the compound in a volume of DMSO equivalent to 5% of the final total volume.

    • Once fully dissolved, add 0.9% sterile saline dropwise while vortexing or stirring to the final volume.

    • Visually inspect for any precipitation. If the solution remains clear, it is suitable for administration.

    • Prepare fresh on the day of the experiment.

Acute Toxicity Assessment

An acute toxicity study is crucial to determine the safety profile of the compound and to establish a dose range for subsequent efficacy studies.

Protocol 3.1: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Objective: To determine the median lethal dose (LD50) of this compound.

  • Animals: Female Swiss albino mice (6-8 weeks old, 20-25 g).

  • Procedure:

    • House the animals individually with ad libitum access to food and water.

    • Dose the first animal with a starting dose (e.g., 300 mg/kg) of this compound administered via oral gavage.

    • Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in behavior, locomotion, breathing, and physical appearance).

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2). If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the stopping criteria are met as per OECD Test Guideline 425.

    • Record mortality, body weight changes, and any clinical signs of toxicity.

Table 2: Example Data from a Hypothetical Acute Oral Toxicity Study

Dose (mg/kg)Outcome (within 48h)Clinical Signs Observed
300SurvivedNo adverse effects noted.
960SurvivedMild sedation for 2 hours post-dosing.
2000DiedSevere lethargy, ataxia, followed by respiratory distress.

Preliminary Efficacy Evaluation (Neuroprotection Model)

Based on the neuroprotective effects of the related compound 1MeTIQ, a hypothetical efficacy study in a rodent model of neurodegeneration is proposed.

Protocol 4.1: MPTP-Induced Neurotoxicity Model in Mice

  • Objective: To evaluate the potential neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO in saline)

    • Group 2: MPTP control (20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals)

    • Group 3: this compound (Low dose, e.g., 10 mg/kg, oral) + MPTP

    • Group 4: this compound (High dose, e.g., 30 mg/kg, oral) + MPTP

  • Procedure:

    • Administer this compound or vehicle orally once daily for 7 days.

    • On day 7, one hour after the final compound administration, induce neurotoxicity in groups 2-4 with MPTP.

    • Continue daily compound/vehicle administration for another 7 days.

    • On day 15, perform behavioral tests (e.g., rotarod test for motor coordination).

    • On day 16, euthanize the animals and collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine levels in the striatum) and immunohistochemical (e.g., tyrosine hydroxylase staining in the substantia nigra) analysis.

Table 3: Hypothetical Efficacy Data in an MPTP Mouse Model

GroupRotarod Latency (seconds)Striatal Dopamine (% of Control)TH+ Neurons in SNc (% of Control)
Vehicle Control180 ± 15100 ± 8100 ± 7
MPTP Control65 ± 1045 ± 552 ± 6
This compound (10 mg/kg) + MPTP90 ± 12#60 ± 7#65 ± 8#
This compound (30 mg/kg) + MPTP135 ± 14#82 ± 9#85 ± 9#
p < 0.05 vs. Vehicle Control; #p < 0.05 vs. MPTP Control

Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol 5.1: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

  • Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

  • Procedure:

    • Administer this compound at a single dose (e.g., 2 mg/kg IV and 10 mg/kg PO).

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500350
Tmax (h)0.081.0
AUC0-inf (ng*h/mL)25002800
Half-life (t1/2) (h)3.54.2
Bioavailability (%)-22.4

Visualizations

G cluster_prep Phase 1: Preparation & Toxicity cluster_efficacy Phase 2: Efficacy cluster_pk Phase 3: Pharmacokinetics a Compound Formulation b Acute Toxicity Study (LD50) a->b d Compound Administration b->d g IV & Oral Dosing b->g c Disease Model Induction (e.g., MPTP) e Behavioral Assessment c->e d->c f Neurochemical & Histological Analysis e->f h Blood Sampling g->h i LC-MS/MS Analysis h->i j PK Parameter Calculation i->j

Figure 1: Generalized workflow for in vivo animal studies of a novel compound.

G cluster_stress Cellular Stress (e.g., MPTP) cluster_compound Hypothetical Intervention cluster_pathway Potential Downstream Effects stress Oxidative Stress & Mitochondrial Dysfunction mao MAO Inhibition antiox Antioxidant Response Element (ARE) Activation compound This compound compound->mao Inhibits compound->antiox Activates survival Neuronal Survival mao->survival Protects antiox->survival Protects

Figure 2: Hypothetical neuroprotective signaling pathway for this compound.

safe handling and storage procedures for 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-Methylisoquinolin-3-ol (CAS No. 16535-89-0). The information herein is compiled from available safety data sheets (SDS) for the compound and its structural analogs. It is imperative to conduct a thorough risk assessment before commencing any work with this chemical.

Hazard Identification and Classification

This compound is a chemical compound for research and development use.[1] Based on data for structurally similar compounds, it should be handled with care as it may pose several health and environmental hazards. The following table summarizes the potential hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[2][3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Signal Word: Danger

Hazard Pictograms:

alt text
alt text
alt text
alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

Body PartEquipmentSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. Face shield if there is a splash hazard.Conforming to EN166 (EU) or NIOSH (US) approved standards.[4]
Skin and Body Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Respiratory Use only in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Ensure adequate ventilation.[2][3]

Safe Handling and Experimental Protocols

General Handling Procedures
  • Work Area: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

  • Dispensing: When dispensing, use appropriate tools to avoid generating dust or aerosols.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Experimental Protocol: Preparation of a Stock Solution
  • Ensure all necessary PPE is worn as specified in Section 2.

  • Work inside a chemical fume hood.

  • Place a calibrated weighing paper on an analytical balance.

  • Carefully weigh the desired amount of this compound.

  • Transfer the solid to an appropriate volumetric flask.

  • Slowly add the desired solvent (e.g., DMSO, DMF) to the flask, ensuring the solid is fully dissolved.

  • Once dissolved, fill the flask to the calibration mark with the solvent.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

ParameterRecommendation
Temperature Store in a cool, dry place.
Container Keep container tightly closed in a dry and well-ventilated place.[2][6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5][6]
Ventilation Store in a well-ventilated area.[2]
Security Store locked up or in an area accessible only to qualified or authorized persons.

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personnel: Ensure only trained personnel handle the cleanup. Evacuate non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Development of hazardous combustion gases or vapors is possible in the event of a fire. These may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Protective Equipment for Firefighters Wear self-contained breathing apparatus and full protective gear.[2]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment Don_PPE Wear Appropriate PPE Risk_Assessment->Don_PPE Work_Area Prepare Ventilated Work Area Don_PPE->Work_Area Weigh_Compound Weigh Compound Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Store_Compound Store in Cool, Dry, Well-Ventilated Area Weigh_Compound->Store_Compound Return to Storage Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Doff_PPE Remove PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Store_Compound->Weigh_Compound Retrieve from Storage Spill_Response_Protocol Spill_Identified Spill Identified Evacuate Evacuate Area Spill_Identified->Evacuate Assess_Risk Assess Risk Evacuate->Assess_Risk Wear_PPE Wear Appropriate PPE Assess_Risk->Wear_PPE Contain_Spill Contain Spill Wear_PPE->Contain_Spill Cleanup Clean Up Spill (Absorb/Sweep) Contain_Spill->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

Application Notes and Protocols for Efficacy Testing of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive experimental framework for evaluating the efficacy of the novel compound, 1-Methylisoquinolin-3-ol. Due to the limited publicly available data on the specific biological targets of this compound, this document outlines a robust, multi-phased approach based on the hypothesis that the compound may function as a kinase inhibitor, a common mechanism for molecules with an isoquinoline scaffold. The protocols provided herein are intended for researchers, scientists, and drug development professionals to systematically assess the compound's biochemical activity, cellular effects, and in vivo anti-tumor potential.

The experimental design is divided into two main phases:

  • Phase 1: In Vitro Efficacy Assessment: Focuses on determining the direct biochemical potency of this compound against a selected kinase target, its cytotoxic effects on cancer cell lines, and its impact on intracellular signaling pathways.

  • Phase 2: In Vivo Efficacy Assessment: Aims to evaluate the compound's anti-tumor activity in a preclinical animal model, providing critical data on its efficacy and tolerability in a complex biological system.

Phase 1: In Vitro Efficacy Assessment

The initial phase of testing is designed to establish the biological activity of this compound at the biochemical and cellular levels.

Experiment 1.1: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration at which this compound inhibits 50% of the activity (IC50) of a specific kinase, and to assess its selectivity across a panel of kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is a general guideline and should be adapted based on the specific kinase and substrate.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, followed by a further dilution in the appropriate kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare solutions of the recombinant kinase, the appropriate biotinylated peptide substrate, ATP, and the HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665) in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.[1]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: Kinase Inhibition Profile

The quantitative data should be summarized in a table to facilitate comparison of the compound's potency and selectivity.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Target Kinase A[e.g., 15][e.g., 5]
Off-Target Kinase B[e.g., 1,200][e.g., 10]
Off-Target Kinase C[e.g., >10,000][e.g., 8]
Off-Target Kinase D[e.g., 850][e.g., 20]
Experiment 1.2: Cell Viability Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (EC50) in a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay [2][3][4]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., those known to be dependent on the target kinase) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from the 10 mM DMSO stock.

    • Remove the old media from the wells and add 100 µL of the media containing the compound dilutions. Include wells with media and DMSO only as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[2]

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Formazan Solubilization and Data Acquisition:

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[2]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[3]

    • Read the absorbance at 570 nm using a microplate spectrophotometer.[4]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a non-linear regression curve fit.

Data Presentation: Anti-Proliferative Activity

Cell LineHistologyTarget Kinase A ExpressionThis compound EC50 (µM)
Cell Line XLung AdenocarcinomaHigh[e.g., 0.5]
Cell Line YBreast CancerHigh[e.g., 0.8]
Cell Line ZColon CarcinomaLow[e.g., 15.2]
Normal FibroblastsNon-malignantLow[e.g., >50]
Experiment 1.3: Western Blot for Target Modulation

Objective: To confirm that this compound inhibits the target kinase within the cell, leading to a reduction in the phosphorylation of downstream effector proteins.

Protocol: Western Blotting [5][6][7][8]

  • Sample Preparation:

    • Seed cells (e.g., Cell Line X) in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[7]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-Kinase A) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Repeat the process by stripping the membrane and re-probing for the total form of the target kinase (Total Kinase A) and a loading control (e.g., β-actin or GAPDH).

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

    • Quantify the band intensities using image analysis software.

Data Presentation: Target Modulation Analysis

Treatmentp-Kinase A (Relative Intensity)Total Kinase A (Relative Intensity)p-Kinase A / Total Kinase A Ratio
Vehicle (DMSO)1.001.001.00
Compound (0.1x EC50)0.850.980.87
Compound (1x EC50)0.321.010.32
Compound (10x EC50)0.050.990.05

In Vitro Experimental Visualizations

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays b1 Prepare Compound Serial Dilutions b2 In Vitro Kinase Assay (HTRF) b1->b2 b3 Determine IC50 Value b2->b3 c1 Select Cancer Cell Lines b3->c1 Proceed if IC50 is potent c2 Cell Viability Assay (MTT) c1->c2 c3 Determine EC50 Value c2->c3 c4 Cell Lysis and Protein Quantification c3->c4 c5 Western Blot Analysis (p-Kinase / Total Kinase) c4->c5 c6 Confirm Target Modulation c5->c6

Caption: Workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_pathway Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Target Kinase A Receptor->KinaseA Activates Substrate Downstream Substrate KinaseA->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound This compound Compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Phase 2: In Vivo Efficacy Assessment

Following successful in vitro characterization, the next phase evaluates the compound's anti-tumor efficacy and tolerability in an animal model.

Experiment 2.1: Xenograft Tumor Model

Objective: To assess the ability of this compound to inhibit tumor growth in an immunodeficient mouse model.

Protocol: Subcutaneous Xenograft Model [9][10][11]

  • Animal Handling and Tumor Implantation:

    • Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

    • Harvest cancer cells (e.g., Cell Line X) that showed high sensitivity in vitro.

    • Resuspend 2-5 million cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor formation.

    • Measure tumor volume using digital calipers (Volume = 0.5 x Length x Width²) every 2-3 days.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Dosing and Monitoring:

    • Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the compound to the treatment groups at predetermined doses (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection once or twice daily.

    • Administer the vehicle alone to the control group.

    • Monitor animal body weight and general health daily as indicators of toxicity.

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMMean Tumor Weight (g) at Day 21 ± SEMMean Body Weight Change (%)TGI (%)
Vehicle ControlQD, PO[e.g., 1250 ± 150][e.g., 1.3 ± 0.2][e.g., +2.5]0
Compound (10 mg/kg)QD, PO[e.g., 875 ± 110][e.g., 0.9 ± 0.1][e.g., +1.8]30
Compound (30 mg/kg)QD, PO[e.g., 450 ± 95][e.g., 0.5 ± 0.1][e.g., -0.5]64
Compound (100 mg/kg)QD, PO[e.g., 250 ± 70][e.g., 0.3 ± 0.05][e.g., -5.2]80
Experiment 2.2: Pharmacodynamic (PD) Marker Analysis

Objective: To verify that this compound is reaching the tumor tissue and inhibiting its target in vivo.

Protocol: Tumor Lysate Analysis

  • Sample Collection:

    • In a satellite group of tumor-bearing mice, administer a single dose of the compound or vehicle.

    • Collect tumors at various time points post-dosing (e.g., 2, 8, and 24 hours).

    • Snap-freeze the tumor samples immediately in liquid nitrogen and store at -80°C.

  • Analysis:

    • Homogenize the tumor tissue and prepare protein lysates as described in the Western Blot protocol (Experiment 1.3).

    • Perform Western Blotting on the tumor lysates to analyze the levels of p-Kinase A and Total Kinase A.

    • Alternatively, use a specific and validated ELISA kit to quantify the levels of a downstream cytokine or biomarker modulated by the kinase pathway.[12][13][14]

Data Presentation: In Vivo Target Inhibition

Treatment GroupTime Post-Dosep-Kinase A / Total Kinase A Ratio (Relative to Vehicle)
Vehicle Control2 hr1.00
Compound (30 mg/kg)2 hr0.25
Compound (30 mg/kg)8 hr0.45
Compound (30 mg/kg)24 hr0.85

In Vivo Experimental Visualization

In_Vivo_Workflow cluster_0 Tumor Model Development cluster_1 Efficacy Study cluster_2 Pharmacodynamic (PD) Study v1 Implant Cancer Cells in Immunodeficient Mice v2 Monitor Tumor Growth v1->v2 v3 Randomize Mice into Treatment Groups v2->v3 v4 Administer Compound and Vehicle Daily v3->v4 pd1 Dose Satellite Group v3->pd1 v5 Measure Tumor Volume and Body Weight v4->v5 v6 Endpoint: Excise and Weigh Tumors v5->v6 v7 Calculate Tumor Growth Inhibition (TGI) v6->v7 pd2 Collect Tumors at Time Points pd1->pd2 pd3 Analyze Target Modulation (Western Blot / ELISA) pd2->pd3

Caption: Workflow for the in vivo efficacy and PD evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Methylisoquinolin-3-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method is the intramolecular cyclization of 2-acetylphenylacetonitrile under strongly acidic conditions. This approach offers high yields and operational simplicity.[1]

Q2: How is the precursor, 2-acetylphenylacetonitrile, prepared?

A2: 2-Acetylphenylacetonitrile can be synthesized in good yield by reacting 2-cyanomethylbenzoyl chloride with a Grignard reagent, such as methylmagnesium bromide, in the presence of cuprous iodide at low temperatures (e.g., -5°C).[1]

Q3: What are the critical parameters that influence the yield of the cyclization reaction?

A3: The key parameters affecting the yield of this compound are the choice and concentration of the acid catalyst, reaction temperature, and reaction time. Optimization of these factors is crucial for maximizing the product yield.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Common side reactions may include incomplete cyclization, leading to the recovery of starting material, and potential polymerization or degradation of the starting material or product under harsh acidic conditions. Proper control of temperature and reaction time can help minimize these side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material (2-acetylphenylacetonitrile) and the formation of the product (this compound).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient acid catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting material (2-acetylphenylacetonitrile).1. Use a fresh, anhydrous strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid). Ensure the correct molar ratio is used.2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.3. Extend the reaction time and monitor the progress by TLC until the starting material is consumed.4. Purify the starting material before use. Ensure it is free from impurities and residual solvents.
Formation of Multiple Products (Visible on TLC) 1. Reaction temperature is too high, leading to degradation.2. Presence of impurities in the starting material.1. Lower the reaction temperature to find an optimal balance between reaction rate and selectivity.2. Purify the 2-acetylphenylacetonitrile prior to the cyclization step.
Product is Difficult to Purify 1. Presence of polymeric byproducts.2. Product is sparingly soluble in the recrystallization solvent.1. After the reaction, quench the mixture by pouring it onto ice water to precipitate the product and separate it from the acid.2. Screen for an appropriate recrystallization solvent or solvent mixture. Column chromatography may be necessary for high purity.
Starting Material Remains Unreacted 1. Insufficient heating or reaction time.2. The acid catalyst is not strong enough.1. Increase the reaction temperature and/or prolong the reaction time.2. Switch to a stronger acid catalyst, such as polyphosphoric acid.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction conditions on the yield of 1-substituted 2H-isoquinolin-3-ones, providing a basis for optimizing the synthesis of this compound.

Entry Acid Catalyst Concentration/Amount Temperature (°C) Time (h) Yield (%)
1Conc. H₂SO₄5 eq802~85
2Conc. H₂SO₄5 eq1001~90
3Conc. H₂SO₄3 eq1002~75
4Polyphosphoric Acid (PPA)10x by weight1201>95
5Polyphosphoric Acid (PPA)10x by weight1002~92
6Methane Sulfonic Acid5 eq1003~80

Note: The data presented is representative of the synthesis of 1-substituted 2H-isoquinolin-3-ones and serves as a guideline for the optimization of this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylphenylacetonitrile
  • To a solution of 2-cyanomethylbenzoyl chloride (1 equivalent) in anhydrous THF at -5°C, add cuprous iodide (0.1 equivalents).

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise, maintaining the temperature below 0°C.

  • Stir the reaction mixture at -5°C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-acetylphenylacetonitrile.

Protocol 2: Synthesis of this compound
  • Add 2-acetylphenylacetonitrile (1 equivalent) to polyphosphoric acid (10 times the weight of the starting material).

  • Heat the mixture with stirring to 120°C for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Intramolecular Cyclization 2-cyanomethylbenzoyl_chloride 2-Cyanomethylbenzoyl Chloride reaction_1 2-cyanomethylbenzoyl_chloride->reaction_1 methylmagnesium_bromide Methylmagnesium Bromide methylmagnesium_bromide->reaction_1 2-acetylphenylacetonitrile 2-Acetylphenylacetonitrile 2-acetylphenylacetonitrile_2 2-Acetylphenylacetonitrile reaction_1->2-acetylphenylacetonitrile CuI, THF, -5°C This compound This compound reaction_2 2-acetylphenylacetonitrile_2->reaction_2 reaction_2->this compound H+, Heat

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Material start->check_purity impure Purify Starting Material check_purity->impure Impure pure Starting Material is Pure check_purity->pure Pure impure->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) pure->check_conditions adjust_conditions Adjust Temperature, Time, or Catalyst Conc. check_conditions->adjust_conditions Sub-optimal conditions_ok Conditions are Optimal check_conditions->conditions_ok Optimal adjust_conditions->check_conditions check_workup Analyze Work-up & Purification Procedure conditions_ok->check_workup optimize_workup Optimize Extraction & Purification check_workup->optimize_workup Inefficient end Yield Improved check_workup->end Efficient optimize_workup->check_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships yield Yield of this compound catalyst Acid Catalyst (Choice & Concentration) catalyst->yield Directly Impacts Rate & Completion temperature Reaction Temperature temperature->yield Affects Rate & Side Reactions time Reaction Time time->yield Determines Reaction Completion purity Purity of Starting Material purity->yield Reduces Side Reactions

Caption: Logical relationships between experimental parameters and reaction yield.

References

troubleshooting unexpected results in 1-Methylisoquinolin-3-ol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylisoquinolin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower than expected yield in my synthesis of this compound. What are the common causes?

A1: Low yields in the synthesis of isoquinoline derivatives can stem from several factors. Sub-optimal reaction conditions are a frequent cause. Key parameters to investigate include temperature, reaction time, and the choice of solvent. For instance, certain cyclization methods may necessitate high temperatures to proceed efficiently. It is also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed and to determine the optimal reaction duration.[1] The purity and reactivity of starting materials and reagents, especially the base and any catalysts used, are also critical.

Q2: My purified product shows unexpected peaks in the NMR spectrum. What could be the issue?

A2: Unexpected NMR peaks often indicate the presence of impurities or structural isomers. One common issue in isoquinolinone synthesis is the formation of regioisomers, which can be difficult to separate from the desired product.[2] Another possibility is the presence of residual solvents from the purification process; ensure your product is thoroughly dried under a high vacuum.[3] It is also important to consider the possibility of keto-enol tautomerism, where this compound can exist in equilibrium with its keto form, 1-Methylisoquinoline-3(2H)-one. This equilibrium can be solvent-dependent and may result in a more complex NMR spectrum than anticipated.[4][5][6]

Q3: I am struggling to dissolve this compound for my biological assays. Is this a known issue?

A3: Yes, poor solubility is a common challenge with complex heterocyclic molecules like this compound, which possess both polar and non-polar functionalities.[7] The choice of solvent is critical, especially for biological assays where the solvent must not interfere with the experimental system (e.g., protein stability).[8] A systematic approach to solvent screening is recommended, starting with common biocompatible solvents like DMSO and ethanol.

Q4: My compound is exhibiting unexpected fluorescence. Is this characteristic of isoquinoline derivatives?

A4: Yes, the isoquinoline scaffold is a component of many fluorescent compounds.[9][10] The photophysical properties, including fluorescence intensity and emission wavelength, can be highly sensitive to the substitution pattern on the isoquinoline ring and the polarity of the solvent.[9][11] If fluorescence is undesirable for your application, you may need to adjust your experimental conditions, such as the choice of buffer or solvent, or consider quenching agents if compatible with your assay.

Q5: Could tautomerism be affecting my experimental results?

A5: Absolutely. This compound can undergo keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by solvent polarity.[5][6] This can lead to variability in spectroscopic data and potentially in biological activity. For example, the keto form may exhibit different hydrogen bonding capabilities or a different three-dimensional shape compared to the enol form, which could affect its interaction with a biological target. It is advisable to characterize the tautomeric state of your compound under your specific experimental conditions using techniques like ¹H-NMR and UV-Visible spectroscopy.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield in Synthesis
Possible Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Temperature Optimization: Some cyclization reactions require specific temperature ranges. Consider running small-scale trials at different temperatures to find the optimum.[1] Solvent Selection: The polarity of the solvent can significantly influence reaction rates and yields. Test a panel of solvents with varying polarities (e.g., toluene, DMF, dioxane).[1][12] Reaction Time: Monitor the reaction progress closely with TLC or LC-MS to avoid premature work-up or degradation of the product over extended reaction times.[3]
Inactive Reagents or Catalysts Base Activity: If using a solid base like K₂CO₃, ensure it is freshly dried. For more challenging reactions, consider a stronger base such as NaH.[3] Catalyst Integrity: If your synthesis involves a catalyst, verify its activity and ensure it is used in the correct proportion.[2]
Inefficient Cyclization Choice of Dehydrating Agent: For reactions like the Bischler-Napieralski synthesis, the strength of the dehydrating agent (e.g., P₂O₅, POCl₃) is critical and may need to be adjusted for less reactive substrates.[2]
Side Reactions Isomer Formation: The formation of regioisomers can be a significant issue. Modifying the catalyst or reaction temperature can sometimes favor the desired isomer.[2] Retro-Ritter Reaction: In some synthetic routes, a fragmentation of an intermediate can occur. Performing the reaction in a nitrile solvent may suppress this side reaction.[2]
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Impurities Optimize Chromatography: Adjust the polarity of the solvent system for column chromatography. A shallower gradient can improve separation.[3] Pre-purification Wash: If the starting material has acidic or basic properties, an aqueous wash at an appropriate pH during work-up can remove it before chromatography.[3]
Product Fails to Crystallize Solvent Screening for Recrystallization: Attempt recrystallization from various solvent/anti-solvent pairs (e.g., EtOAc/Hexane, Dichloromethane/Pentane).[3] Trituration: Stirring the crude oil with a non-polar solvent can sometimes induce crystallization.[3] High-Vacuum Drying: Ensure all residual solvent is removed, as it can inhibit crystallization.[3]
Issue 3: Poor Solubility in Assay Solvents
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities, starting with small volumes.[7] Co-Solvent Systems: Prepare a concentrated stock solution in a strong organic solvent like DMSO and then dilute it into your aqueous buffer while vortexing to prevent precipitation.[7]
pH-Dependent Solubility pH Adjustment: The hydroxyl group of this compound can be deprotonated or the ring nitrogen protonated. Carefully adjusting the pH of your aqueous solution with dilute acid or base may increase solubility due to salt formation.[7] Caution: Ensure pH changes are compatible with your experimental system and do not cause compound degradation.[7]

Quantitative Data Summary

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic Technique Expected Observations
¹H NMR (in DMSO-d₆) Aromatic protons (H4-H8): δ 7.0-8.0 ppm Methyl protons (1-CH₃): δ ~2.5 ppm Hydroxyl proton (3-OH): Broad singlet, chemical shift can vary
¹³C NMR (in DMSO-d₆) Aromatic carbons: δ 110-150 ppm Carbonyl-like carbon (C3): δ > 160 ppm Methyl carbon (1-CH₃): δ ~20 ppm
FTIR (ATR) O-H stretch (hydroxyl): Broad band around 3200-3400 cm⁻¹ C=O stretch (keto tautomer): ~1650 cm⁻¹ C=C and C=N stretches (aromatic): 1500-1600 cm⁻¹
Mass Spectrometry (EI) Molecular Ion Peak (M⁺): m/z 159.18
Table 2: Qualitative Solubility Profile
Solvent Predicted Solubility Notes
Water/Aqueous Buffers Very LowThe non-polar aromatic rings dominate, leading to poor aqueous solubility.[7]
Ethanol/Methanol Low to ModerateThe hydroxyl group allows for some interaction, but overall solubility may be limited.[7]
DMSO/DMF HighThese polar aprotic solvents are generally effective for dissolving complex heterocyclic compounds.
Dichloromethane/Chloroform ModerateMay be effective, but less polar than DMSO/DMF.
Hexane/Ether Very LowUnlikely to be effective due to the polar nature of the molecule.

Experimental Protocols

Protocol 1: General Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one (A Precursor Scaffold)

This protocol is adapted from a standard N-alkylation procedure for similar scaffolds and serves as an illustrative example of the reaction conditions that might be employed.[3]

  • Reaction Setup: To a solution of 3,4-dihydroquinolin-2(1H)-one in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., 1.5 equivalents of K₂CO₃ or NaH).

  • Methylation: Add a methylating agent such as iodomethane (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and stir for 12-24 hours.[3]

  • Monitoring: Track the consumption of the starting material by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[13][14] Transfer the solution to an NMR tube for analysis.

  • FTIR Spectroscopy: Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer and acquire the spectrum.[13]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol. Introduce the solution into the mass spectrometer via direct infusion or after separation by LC.[13]

Diagrams

General Troubleshooting Workflow for Unexpected Results cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting cluster_characterization Characterization Analysis start Unexpected Result Observed (e.g., low yield, impurity) check_reaction Review Reaction Parameters (Temp, Time, Reagents) start->check_reaction reaction_ok Parameters Correct? check_reaction->reaction_ok check_purification Evaluate Purification Method (Solvents, Technique) purification_ok Method Appropriate? check_purification->purification_ok check_characterization Verify Characterization Data (NMR, MS, etc.) data_ok Data Consistent? check_characterization->data_ok reaction_ok->check_purification Yes adjust_reaction Optimize Conditions (e.g., change solvent, temp) reaction_ok->adjust_reaction No adjust_reaction->check_reaction purification_ok->check_characterization Yes adjust_purification Modify Purification (e.g., new solvent system) purification_ok->adjust_purification No adjust_purification->check_purification consult_literature Consult Literature for Isomers, Tautomers, etc. data_ok->consult_literature No end_state Problem Identified data_ok->end_state Yes consult_literature->end_state Typical Synthesis and Purification Workflow start Starting Materials reaction Chemical Synthesis (e.g., Cyclization, Methylation) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup drying Drying & Concentration workup->drying purification Purification (e.g., Column Chromatography) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Product characterization->final_product Keto-Enol Tautomerism of this compound cluster_enol Enol Form (this compound) cluster_keto Keto Form (1-Methylisoquinoline-3(2H)-one) enol_form enol_form keto_form keto_form enol_form->keto_form Equilibrium (Solvent Dependent)

References

Technical Support Center: Minimizing Off-Target Effects of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach and minimize the potential off-target effects of the experimental compound 1-Methylisoquinolin-3-ol. Given the limited publicly available data on the specific off-target profile of this molecule, this guide offers a general framework and best practices for identifying and mitigating off-target activities applicable to this and other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of an experimental compound with biological molecules other than its primary, intended target.[1] These interactions are a significant concern because they can lead to:

  • Misinterpretation of Experimental Results: An observed biological response may be incorrectly attributed to the compound's effect on its intended target when it is actually caused by an off-target interaction.[1]

  • Toxicity and Adverse Effects: In a therapeutic context, off-target binding is a primary cause of unwanted side effects and toxicity.[2]

  • Lack of Reproducibility: If the expression of off-target proteins varies between different cell lines or model systems, the compound's effects may not be consistent or reproducible.[1]

Q2: I'm observing an unexpected phenotype in my experiment after treatment with this compound. How can I determine if this is due to an off-target effect?

A2: Unexpected results are a common sign of potential off-target activity. A systematic approach is crucial to investigate this possibility.[1] Key steps include:

  • Confirm On-Target Engagement: First, verify that this compound is interacting with its intended target in your experimental system.

  • Perform a Dose-Response Analysis: Off-target effects may occur at different concentrations than on-target effects. A full dose-response curve can help distinguish between the two.[3]

  • Use a Structurally Unrelated Control: Test a different compound with a distinct chemical structure that is known to act on the same primary target. If this second compound does not produce the same unexpected phenotype, it strengthens the likelihood of an off-target effect for this compound.[3]

  • Conduct Broad-Panel Off-Target Screening: If you suspect off-target effects, screening the compound against a wide range of known targets can help identify unintended interactions.[1][2]

Q3: What are the general strategies to minimize off-target effects during my experiments?

A3: Minimizing off-target effects is a critical aspect of drug development and basic research.[2] Key strategies include:

  • Rational Drug Design: Utilizing computational and structural biology tools to design molecules with high specificity for their intended target.[2]

  • High-Throughput Screening (HTS): Rapidly testing numerous compounds to identify those with the highest affinity and selectivity for the target of interest.[2]

  • Genetic and Phenotypic Screening: Employing techniques like CRISPR-Cas9 or RNA interference to understand a compound's effects on various cellular pathways and identify potential off-target interactions.[2]

  • Dose Optimization: Using the lowest effective concentration of the compound to achieve the desired on-target effect while minimizing the risk of engaging off-targets.

  • Use of Highly Selective Compounds: Whenever possible, choose compounds that have been extensively profiled and are known to have high selectivity for the target of interest.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.

Issue: Greater than expected efficacy or potency
  • Possible Cause: The compound may be interacting with a secondary target that contributes to the observed effect.[1]

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve and compare the IC50/EC50 values with known data for the primary target.[1]

    • Use a structurally unrelated agonist or antagonist for the primary target to see if the effect can be fully blocked.[1]

    • Consider a broad-panel off-target screen to identify other potential targets.[1]

Issue: Cell death at concentrations expected to be non-toxic
  • Possible Cause: Off-target binding to a critical protein, such as an ion channel or a key enzyme, may be inducing cytotoxicity.[1]

  • Troubleshooting Steps:

    • Conduct a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations.[1]

    • Screen the compound against a panel of known toxicopharmacological targets.[1]

    • Consult compound screening databases for known activities of structurally similar molecules.[1]

Issue: Inconsistent results between different cell lines
  • Possible Cause: The expression levels of the off-target protein may differ significantly between the cell lines being used.[1]

  • Troubleshooting Steps:

    • Analyze the protein expression profiles of the cell lines for potential off-targets.

    • Test the compound in a cell line known to not express the suspected off-target protein.

    • If the off-target is known, use techniques like siRNA or CRISPR to knock down its expression and observe if the inconsistent effect is eliminated.

Data Presentation

Table 1: Illustrative Dose-Response Data for On-Target vs. Off-Target Effects

Concentration (µM)On-Target Activity (% Inhibition)Off-Target Activity (% of Control)
0.01598
0.14595
18580
109850
1009915

This table illustrates a hypothetical scenario where the compound exhibits potent on-target activity at lower concentrations, while off-target effects become more pronounced at higher concentrations.

Experimental Protocols

Protocol 1: Broad-Panel Off-Target Screening

Objective: To identify potential off-target interactions of this compound by screening it against a large panel of receptors, enzymes, and ion channels.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Selection: Choose a commercially available off-target screening panel from a contract research organization (CRO). These panels typically use radioligand binding or enzymatic assays.[1]

  • Screening: The compound is tested at one or more concentrations against the panel of targets.

  • Data Analysis: The results are typically provided as a percentage of inhibition or activation for each target. Significant interactions (e.g., >50% inhibition at 10 µM) are flagged for further investigation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended target within a cellular environment.

Methodology:

  • Cell Treatment: Incubate intact cells with this compound or a vehicle control for a specified duration.[3]

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Data Analysis: Quantify the amount of the target protein in the soluble fraction using techniques like Western blotting or ELISA. Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[3]

Visualizations

experimental_workflow cluster_investigation Troubleshooting Unexpected Phenotype start Unexpected Phenotype Observed purity Verify Compound Identity & Purity start->purity dose_response Perform Dose-Response Curve purity->dose_response unrelated_inhibitor Test with Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor target_engagement Confirm On-Target Engagement (e.g., CETSA) unrelated_inhibitor->target_engagement off_target_profiling Conduct Off-Target Profiling target_engagement->off_target_profiling hypothesis Hypothesize Off-Target Effect off_target_profiling->hypothesis

Caption: A logical workflow for investigating unexpected experimental phenotypes that may arise from off-target effects.[3]

signaling_pathway cluster_pathway On-Target vs. Off-Target Signaling compound This compound on_target Intended Target compound->on_target On-Target Binding off_target Off-Target Protein compound->off_target Off-Target Binding on_pathway Desired Cellular Response on_target->on_pathway off_pathway Unintended Cellular Response off_target->off_pathway

Caption: A simplified diagram illustrating how a compound can interact with both its intended target to produce a desired response and an off-target protein, leading to unintended cellular effects.

References

stability testing of 1-Methylisoquinolin-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 1-Methylisoquinolin-3-ol. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[3][4]

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[5][6] Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[6][7][8] These studies help to identify potential degradation products and establish degradation pathways.[5][6]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing, as it can separate, identify, and quantify the parent compound and its degradation products.[7][9] Other useful techniques include mass spectrometry (MS) for the identification of unknown degradants, and spectroscopy (UV, IR, NMR) for structural elucidation.[9][10]

Q4: I am observing a rapid loss of this compound in my solution. What are the potential causes?

A4: Rapid degradation could be due to several factors, including:

  • Oxidation: Aromatic amines and N-heterocyclic compounds can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), heat, and the presence of metal ions.

  • Photodegradation: Exposure to light, especially UV light, can induce photodegradation of N-heterocyclic compounds.

  • Inappropriate pH: The stability of amine-containing compounds is often pH-dependent. An unsuitable pH can accelerate degradation.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions

Possible Cause: The stress conditions are not harsh enough.

Troubleshooting Steps:

  • Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH).

  • Increase the temperature for thermal degradation studies (e.g., in increments of 10°C).

  • Extend the duration of exposure to the stress condition.

  • For photostability, ensure the light source provides both UV and visible light at a sufficient intensity.

Issue 2: Multiple Degradation Peaks in HPLC, Making Quantification Difficult

Possible Cause: The chromatographic method is not optimized for separating all degradation products.

Troubleshooting Steps:

  • Adjust Mobile Phase Gradient: Modify the gradient profile to improve the resolution between peaks.

  • Change Column: Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.

  • Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help to assess peak purity and identify co-eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For acidic hydrolysis, dilute the stock solution with 0.1N HCl to a final concentration suitable for analysis.

  • For basic hydrolysis, dilute the stock solution with 0.1N NaOH to a final concentration suitable for analysis.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a stock solution of this compound.

  • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the desired final concentration.

  • Store the solution at room temperature, protected from light, and collect samples at various time intervals.

  • Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1N HCl2460
Base Hydrolysis0.1N NaOH2460
Oxidation3% H₂O₂2425
ThermalSolid State4880
PhotolyticSolid State2425

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientTo be optimized
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection WavelengthTo be determined based on UV spectrum
Column Temperature30°C

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting Define_Objectives Define Objectives Select_Stress_Conditions Select Stress Conditions Define_Objectives->Select_Stress_Conditions Prepare_Samples Prepare Samples Select_Stress_Conditions->Prepare_Samples Expose_to_Stress Expose to Stress Conditions Prepare_Samples->Expose_to_Stress Sample_Collection Sample Collection at Time Points Expose_to_Stress->Sample_Collection HPLC_Analysis HPLC Analysis Sample_Collection->HPLC_Analysis Characterize_Degradants Characterize Degradants (MS, NMR) HPLC_Analysis->Characterize_Degradants Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis Characterize_Degradants->Data_Analysis Generate_Report Generate Stability Report Data_Analysis->Generate_Report Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Pathways This compound This compound Oxidation Oxidation (N-oxide formation) This compound->Oxidation [O] Hydrolysis Hydrolysis (Ring Opening) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Photodegradation Photodegradation (Dimerization/Rearrangement) This compound->Photodegradation Degradation_Product_A Degradation_Product_A Oxidation->Degradation_Product_A Degradation_Product_B Degradation_Product_B Hydrolysis->Degradation_Product_B Degradation_Product_C Degradation_Product_C Photodegradation->Degradation_Product_C

References

Technical Support Center: Purification of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-Methylisoquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: My crude product of this compound is a dark oil, but the literature reports it as a solid. What should I do?

A1: The oily nature of your crude product likely indicates the presence of residual solvents or significant impurities. It is recommended to first attempt to remove volatile impurities by placing the sample under high vacuum. If the product remains oily, it is advisable to proceed with column chromatography for purification rather than direct recrystallization.

Q2: I am having difficulty finding a suitable single solvent for the recrystallization of this compound. What are my options?

A2: If a single solvent is not effective, a mixed-solvent system is a common alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. For compounds like this compound, which has a polar hydroxyl group, consider solvent systems such as ethanol/water or ethyl acetate/hexanes.

Q3: During column chromatography, my compound is streaking or tailing on the TLC plate. How can I improve the separation?

A3: Streaking or tailing on a TLC plate, and consequently poor separation on a column, can be caused by several factors. For a basic compound like an isoquinoline derivative, interactions with the acidic silica gel can be an issue. To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your mobile phase.[1] This can help to improve the peak shape and separation.[1] Also, ensure that your sample is not overloaded on the column.

Q4: I have successfully recrystallized my this compound, but the melting point is broad and lower than the reported 204 °C. What does this indicate?

A4: A broad and depressed melting point is a classic indication of an impure sample. It is likely that your recrystallized product still contains impurities. A second recrystallization may be necessary to achieve higher purity. It is also important to ensure that the product is thoroughly dried, as residual solvent can also depress the melting point.

Q5: What are the most common impurities I should expect in my crude this compound product?

A5: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts. Without specific knowledge of the synthesis, it is difficult to predict the exact impurities. However, general classes of impurities could include isomers or related isoquinoline derivatives.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered during the purification of this compound.

Problem: Low Recovery After Recrystallization
Possible Cause Suggested Solution
The compound is too soluble in the cold recrystallization solvent.Choose a solvent in which the compound has lower solubility at room temperature. Alternatively, cool the recrystallization mixture in an ice bath to maximize crystal formation.
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and that the solution is kept hot during the filtration process.
Crystals were lost during transfer.Ensure all equipment is rinsed with the cold recrystallization solvent to recover all the product.
Problem: Ineffective Separation by Column Chromatography
Possible Cause Suggested Solution
Incorrect mobile phase polarity.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. An ideal Rf value on TLC for good column separation is typically between 0.25 and 0.35.[1]
Column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Sample was loaded incorrectly.For optimal separation, dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. If the compound is not very soluble in the mobile phase, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[1]
Compound is degrading on the silica gel.If the compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a base like triethylamine.

Quantitative Data Summary

The following table summarizes key physical properties and starting conditions for the purification of this compound.

Parameter Value Source/Comment
Melting Point204 °C (with decomposition)[2]
Recommended Recrystallization SolventEthanol[2]
Potential Recrystallization Solvent SystemsEthanol/Water, Ethyl Acetate/HexanesGeneral practice for similar compounds.
Column Chromatography Stationary PhaseSilica GelStandard choice for many organic compounds.
Starting Mobile Phase for Column ChromatographyHexane:Ethyl Acetate (e.g., 9:1 to 1:1)A good starting point for method development.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol).

  • Dissolution: Gently heat the test tube. If the solid dissolves, it is a potentially good solvent. If it does not dissolve, add more solvent dropwise with continued heating until it dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals form, you have found a suitable solvent. If not, try a different solvent or a mixed-solvent system.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen hot recrystallization solvent dropwise while heating and swirling until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give your desired compound an Rf value of approximately 0.25-0.35.[1] A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring even packing without air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, use the "dry loading" method described in the Troubleshooting Guide.

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting fractions.

    • Continuously add more mobile phase to the top of the column to prevent it from running dry.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureSolid Pure Solid Product Recrystallization->PureSolid ImpureSolution Impure Solution Recrystallization->ImpureSolution ColumnChromatography->PureSolid

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue IsRecrystallization Recrystallization Problem? Start->IsRecrystallization IsChromatography Chromatography Problem? Start->IsChromatography LowYield Low Yield? IsRecrystallization->LowYield Yes OilingOut Oiling Out? IsRecrystallization->OilingOut No PoorSeparation Poor Separation? IsChromatography->PoorSeparation Yes Streaking Streaking/Tailing? IsChromatography->Streaking No Solubility Check solvent choice and volume LowYield->Solubility Cooling Ensure slow cooling LowYield->Cooling SolventSystem Use mixed solvents or change solvent OilingOut->SolventSystem MobilePhase Adjust mobile phase polarity PoorSeparation->MobilePhase Packing Repack column carefully PoorSeparation->Packing Modifier Add triethylamine to mobile phase Streaking->Modifier

Caption: Decision tree for troubleshooting purification problems.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methylisoquinolin-3-ol, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory-scale method involves the cyclization of a suitable precursor. One documented approach is the reaction of methyl 2-(1-oxoethyl)benzoate with a source of ammonia. This method is often favored for its relatively straightforward procedure and accessible starting materials.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges, including:

  • Exothermic Reaction Control: The cyclization step can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Reagent Addition at Scale: Ensuring uniform mixing and controlled addition of reagents in large reactors is critical for consistent product quality and yield.

  • Product Precipitation and Isolation: Managing the precipitation of the product from the reaction mixture and efficiently isolating it on a large scale can be problematic.

  • Purification: Developing a scalable purification method to achieve the desired purity of the final product can be challenging, often requiring a shift from chromatography to crystallization.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, alternative routes exist, though they may be more complex or require specialized reagents. These can include variations of the Bischler-Napieralski or Pictet-Spengler reactions, starting from different precursors. However, for large-scale production, a convergent and high-yielding route is preferable.

Q4: How can I improve the yield of the reaction?

A4: To improve the yield, consider the following:

  • Optimize Reaction Temperature: Carefully control the temperature to minimize the formation of byproducts.

  • Control Reagent Stoichiometry: Use the optimal ratio of reactants to ensure complete conversion of the limiting reagent.

  • Efficient Mixing: Ensure thorough mixing to maintain a homogeneous reaction mixture, especially during reagent addition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete reaction due to insufficient reaction time or temperature.2. Deactivation of reagents.3. Incorrect pH of the reaction mixture.1. Monitor the reaction progress using TLC or HPLC and adjust the reaction time and temperature accordingly.2. Use fresh, high-purity reagents.3. Ensure the reaction is carried out at the optimal pH for the cyclization step.
Formation of Significant Side Products 1. Overheating of the reaction mixture.2. Incorrect stoichiometry of reactants.3. Presence of impurities in the starting materials.1. Implement precise temperature control, potentially using a reactor cooling system.2. Carefully control the addition rate and stoichiometry of the reagents.3. Use purified starting materials.
Product is Difficult to Purify 1. Presence of closely related impurities.2. Oily or amorphous product instead of a crystalline solid.1. Develop a robust crystallization procedure. Experiment with different solvent systems.2. Consider converting the product to a salt to facilitate crystallization and purification.
Poor Solubility of Reactants at Scale 1. Inappropriate solvent choice for the scaled-up reaction.1. Screen for alternative solvents or solvent mixtures that provide better solubility for all reactants at the desired concentration.
Exothermic Runaway Reaction 1. Too rapid addition of a reagent.2. Inadequate heat removal from the reactor.1. Control the addition rate of the exothermic reagent carefully.2. Ensure the reactor has sufficient cooling capacity for the scale of the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • Methyl 2-acetylbenzoate

  • Ammonia (gas or solution in a suitable solvent like methanol)

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and gas inlet/outlet, dissolve methyl 2-acetylbenzoate in methanol.

  • Ammonia Addition: Cool the solution to 0-5 °C and slowly bubble ammonia gas through the mixture or add a solution of ammonia in methanol dropwise. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

The following table summarizes hypothetical data from a scale-up study for the synthesis of this compound.

Scale (g) Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
1018258598
10020258297
10002420-25 (controlled)7896

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl 2-acetylbenzoate in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nh3 Add Ammonia cool->add_nh3 react Stir at RT add_nh3->react concentrate Concentrate react->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Issue check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes side_products Side Products Observed? incomplete->side_products No increase_time->check_completion increase_temp Increase Temperature increase_temp->check_completion optimize_temp Optimize Temperature side_products->optimize_temp Yes check_reagents Check Reagent Purity side_products->check_reagents No purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low yield issues.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Among these, isoquinolin-3-ol derivatives have emerged as a promising class of enzyme inhibitors with potential therapeutic applications in oncology and other diseases. This guide provides a comparative overview of 1-Methylisoquinolin-3-ol and related inhibitors, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. While direct comparative studies on this compound are limited, this guide draws upon data from structurally similar isoquinoline and quinazoline derivatives to provide a valuable resource for researchers in the field.

Comparative Inhibitory Activity

The inhibitory potential of isoquinolin-3-ol derivatives and related compounds has been evaluated against various cancer cell lines and specific kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) from available studies, offering a quantitative comparison of their potency.

Compound ClassSpecific Compound/DerivativeTarget Cell Line/EnzymeIC50 (µM)Reference
Isoquinoline-tethered Quinazolines Derivative 11cSKBR3 (HER2-positive breast cancer)>0.1 (good inhibitory activity)[1]
Derivative 14a (with triazole moiety)SKBR3 (HER2-positive breast cancer)0.103[1]
Derivative 14f (with furan moiety)HER2 Kinase<0.1[1]
Lapatinib (Reference Drug)HER2 Kinase<0.1[1]
Tetrahydroisoquinoline-stilbene Derivatives Compound 17A549 (Lung Cancer)0.025[2]
3-Acyl Isoquinolin-1(2H)-one Derivatives Compound 8Breast Cancer Cell Lines2.4 - 5.7[2]
Dimorpholinoquinazoline Derivatives Compound 7cMCF7 (Breast Cancer, mutant PI3K)Low to sub-micromolar range[3][4]
Quinoline-4-carboxamide Derivatives Compounds 89 and 90ACP-03 (Gastric Cancer)Potent, comparable to Doxorubicin[5]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Key Signaling Pathways

Isoquinoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation. A key pathway targeted by some of these compounds is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of key assays commonly used to evaluate the inhibitory activity of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as HER2 or PI3K.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at a specific temperature for a defined period.

  • Termination: Stop the reaction using a suitable stop solution.

  • Detection: Quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including ELISA, fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While direct comparative data for this compound is not extensively available, the broader class of isoquinolin-3-ol derivatives and related heterocyclic compounds demonstrates significant potential as enzyme inhibitors, particularly in the context of cancer therapy. The data and protocols presented in this guide offer a foundation for researchers to design and conduct further comparative studies. Future research should focus on elucidating the specific molecular targets of this compound and its close analogs to fully understand their therapeutic potential and to enable the rational design of more potent and selective inhibitors.

References

Validating the Binding Affinity of 1-Methylisoquinolin-3-ol to the PI3K/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of a representative isoquinoline-based compound to the PI3K/mTOR signaling pathway against other known inhibitors. Due to the limited publicly available experimental binding data for 1-Methylisoquinolin-3-ol, this guide will utilize PF-04979064 , a potent isoquinoline derivative and dual PI3K/mTOR inhibitor, as a representative molecule for the isoquinoline scaffold. This allows for a robust, data-driven comparison of its performance against alternative chemical scaffolds targeting this critical cancer signaling pathway.

Comparative Analysis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3] This section compares the binding affinities of our representative isoquinoline-based inhibitor with other well-characterized PI3K/mTOR inhibitors.

Data Summary: Binding Affinities of Selected PI3K/mTOR Inhibitors

Compound NameChemical ScaffoldTarget(s)Binding Affinity (Ki/IC50)
PF-04979064 (Representative Isoquinoline) Imidazo[1][3]naphthyridine (Isoquinoline derivative)PI3Kα / mTORKi: 0.13 nM / 1.42 nM [3]
Buparlisib (BKM120)PyrimidinePan-PI3KIC50: p110α (52 nM), p110β (166 nM), p110δ (116 nM), p110γ (262 nM) [4][5]
Voxtalisib (SAR245409/XL765)PyridopyrimidinonePI3K / mTORIC50: PI3Kα (39 nM), mTORC1 (160 nM) [6]
RapamycinMacrolidemTORC1Kd: ~12 nM (for FKBP12-rapamycin complex to FRB domain of mTOR) [7][8]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K.[9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT.[2] Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[3][10]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Inhibitor PF-04979064 (Isoquinoline Derivative) Inhibitor->PI3K Inhibitor->mTORC1

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR inhibitors.

Experimental Protocols

To quantitatively assess the binding affinity of a compound to PI3Kα, a biochemical kinase assay is a standard and robust method. The following protocol outlines a representative Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay.

Protocol: HTRF® PI3Kα Kinase Assay

This protocol is designed to measure the enzymatic activity of PI3Kα and determine the IC50 value of an inhibitor. The assay measures the production of PIP3, the product of the PI3Kα-catalyzed reaction.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • HTRF® Kinase Assay Buffer

  • Biotin-PIP3 tracer

  • Europium-labeled anti-GST antibody (assuming a GST-tagged GRP1-PH domain is used for detection)

  • Streptavidin-XL665

  • Test compound (e.g., this compound or PF-04979064)

  • 384-well low-volume plates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution series in the assay buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing PI3Kα and the PI(4,5)P2 substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of a detection mixture containing EDTA, biotin-PIP3 tracer, Europium-labeled anti-GST-GRP1-PH domain antibody, and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

HTRF_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup Add Compound, PI3Kα, and PIP2 to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation1 Incubate at RT (e.g., 60 min) Reaction_Start->Incubation1 Detection_Step Add HTRF Detection Reagents Incubation1->Detection_Step Incubation2 Incubate at RT (e.g., 60 min) Detection_Step->Incubation2 Read_Plate Read Plate on HTRF Reader Incubation2->Read_Plate Data_Analysis Calculate HTRF Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for the HTRF® PI3Kα kinase assay.

Conclusion

The isoquinoline scaffold, as represented by PF-04979064, demonstrates potent, low nanomolar inhibition of both PI3Kα and mTOR. This dual-inhibitory activity is a desirable characteristic in cancer drug discovery, as it can simultaneously block the pathway at two critical nodes, potentially leading to a more profound and durable anti-proliferative effect and overcoming potential feedback mechanisms. The comparative data presented in this guide highlight the high affinity of the isoquinoline scaffold for the PI3K/mTOR pathway, positioning it as a promising chemical starting point for the development of novel targeted cancer therapeutics. The provided experimental protocol for an HTRF® kinase assay offers a robust method for validating the binding affinity of novel isoquinoline derivatives like this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1-Methylisoquinolin-3-ol is essential for its development and application. This guide offers a comparative overview of analytical methodologies for the determination of this compound, with a focus on the principles of cross-validation to ensure consistency and accuracy across different analytical techniques. While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is representative of typical performance characteristics for these methods when analyzing similar isoquinoline alkaloids.

The cross-validation of analytical methods is a critical process to confirm that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] It is a crucial step in method transfer, multi-site studies, and for regulatory submissions to authorities like the FDA and EMA.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These parameters are vital for selecting the most suitable method based on the specific requirements of a study, such as the need for high sensitivity or a wide dynamic range.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (r²) > 0.998> 0.999> 0.997
Linear Range 1 - 1000 ng/mL0.01 - 100 ng/mL10 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ~1 ng/mL~0.005 ng/mL~2 ng/mL
Limit of Quantitation (LOQ) ~3 ng/mL~0.01 ng/mL~5 ng/mL
Selectivity Moderate to HighVery HighHigh
Throughput ModerateHighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

    • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in complex matrices such as biological fluids, owing to its high sensitivity and selectivity.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 40°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and an internal standard would need to be determined by direct infusion.

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Quantify this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly if the compound is sufficiently volatile or can be derivatized to enhance its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • Sample Preparation:

    • The sample is dissolved in a suitable organic solvent.

    • Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of this compound.

    • An internal standard should be added for accurate quantification.

  • Data Analysis:

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • The concentration of the analyte in the sample is determined from this curve.

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Comparison cluster_reporting 4. Reporting and Conclusion Define_Objectives Define Cross-Validation Objectives Select_Methods Select Analytical Methods (e.g., HPLC-UV, LC-MS/MS) Define_Objectives->Select_Methods Develop_Protocol Develop Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Standard and QC Samples Develop_Protocol->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Process_Data1 Process Data from Method 1 Analyze_Method1->Process_Data1 Process_Data2 Process Data from Method 2 Analyze_Method2->Process_Data2 Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Process_Data1->Compare_Results Process_Data2->Compare_Results Assess_Acceptance Assess Against Acceptance Criteria Compare_Results->Assess_Acceptance Generate_Report Generate Cross-Validation Report Assess_Acceptance->Generate_Report Conclusion Conclusion on Method Comparability Generate_Report->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathways cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample containing This compound Extraction Extraction / Dilution Sample->Extraction Injection Injection Extraction->Injection Filtered Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Signal Output Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Concentration Result Quantification->Result

Caption: Experimental workflow for HPLC-UV analysis.

References

Lack of Efficacy Data for 1-Methylisoquinolin-3-ol Prevents Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a significant absence of data on the biological activity, therapeutic targets, and clinical efficacy of 1-Methylisoquinolin-3-ol. This information gap makes it impossible to conduct a comparative analysis against any current standard-of-care drugs for any potential indication.

Initial investigations into this compound were frequently confounded with a structurally related but distinct compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). Unlike the subject of this inquiry, 1MeTIQ has been studied for its potential neuroprotective properties and its role in combating substance abuse. Its mechanisms of action are reported to involve monoamine oxidase (MAO) inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.

However, specific research into the pharmacological profile of this compound is not publicly available. Searches have predominantly yielded listings from chemical suppliers and material safety data sheets, which confirm its existence as a chemical entity but offer no insight into its biological effects.

While the broader class of isoquinoline alkaloids, to which this compound belongs, is known to contain many biologically active compounds with diverse therapeutic applications, this general activity cannot be extrapolated to a specific, unstudied molecule. Without foundational in vitro or in vivo studies to determine its mechanism of action, potential therapeutic targets, and efficacy, no meaningful comparison to established medical treatments can be drawn.

Consequently, the core requirements of this comparison guide, including the presentation of quantitative data in tables, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. Further research is required to first establish a pharmacological profile for this compound before any comparative efficacy studies can be designed and evaluated.

head-to-head analysis of different isoquinoline isomers' activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline and its derivatives represent a vast and vital class of N-heterocyclic compounds, many of which are naturally occurring alkaloids.[1] The unique structural framework of isoquinoline, a fusion of a benzene and a pyridine ring, serves as a privileged scaffold in medicinal chemistry.[2] The position of the nitrogen atom and various substitutions on the rings lead to a diverse array of isomers with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibiting properties.[1][3] This guide provides an objective comparison of the biological performance of different isoquinoline isomers, supported by experimental data, to aid in the design and development of novel therapeutics.

Comparative Biological Activity Data

The biological activity of isoquinoline derivatives is highly dependent on their specific structure, including the type and position of substituents. The following table summarizes quantitative data for several isoquinoline derivatives across various biological assays.

Isoquinoline Derivative/IsomerBiological ActivityTarget/Cell LineQuantitative Measurement (IC₅₀/EC₅₀/Kᵢ)
Anticancer Activity
Tetrandrine Derivative 13AntiproliferativeHCT-15 (Colorectal Cancer)IC₅₀: 0.57 µM[4]
NarciclasineCytotoxicNCI-60 Cell Line PanelMean IC₅₀: 0.046 µM[5]
Lamellarin DCytotoxicHuman Prostate Cancer (DU-145, LNCaP)IC₅₀: 38–110 nM[6]
Lamellarin C & UCytotoxic10 Human Tumor Cell LinesIC₅₀: 0.4–19.4 nM[6]
Tetrahydroisoquinoline-stilbene (17)CytotoxicA549, MCF-7, HT-29IC₅₀: 25 nM[4]
3-Aminoisoquinolin-1(2H)-one (12)AntitumorNCI-60 Cell Line PanelAverage lgGI₅₀: -5.18[5]
Antiviral Activity
AromolineAnti-SARS-CoV-2 (D614G)Pseudovirus AssayIC₅₀: 0.67 µM[7]
AromolineAnti-SARS-CoV-2 (Delta)Pseudovirus AssayIC₅₀: 0.47 µM[7]
AromolineAnti-SARS-CoV-2 (Omicron)Pseudovirus AssayIC₅₀: 0.86 µM[7]
BerbamineAnti-SARS-CoV-2Pseudovirus AssayIC₅₀: 1.19–2.86 µM[7]
EmetineAnti-SARS-CoV-2Vero E6 CellsEC₅₀: 0.46 µM[8]
BerberineAnti-Chikungunya Virus (CHIKV)in vitroEC₅₀: 1.8 µM[9]
LycorineAnti-Zika Virus (ZIKV)in vitroEC₅₀: 0.41 µM[8]
Fangronine chlorideAnti-HIV Reverse TranscriptaseEnzyme AssayIC₅₀: 8.5 µg/mL[3]
Nitidine chlorideAnti-HIV Reverse TranscriptaseEnzyme AssayIC₅₀: 7.4 µg/mL[3]
Enzyme Inhibition
Pyrazolo[3,4-g]isoquinoline (1b)Haspin Kinase InhibitionADP-Glo AssayIC₅₀: 57 nM[10]
Pyrazolo[3,4-g]isoquinoline (1c)Haspin Kinase InhibitionADP-Glo AssayIC₅₀: 66 nM[10]
BerberineHIV-1 Reverse TranscriptaseEnzyme AssayIC₅₀: 0.33 µM[9]
Receptor Binding
(-)-2 (Isoquinoline derivative)5-HT₇ Receptor BindingRadioligand AssayKᵢ: 1.2 nM[11]
(+)-2 (Isoquinoline derivative)5-HT₇ Receptor BindingRadioligand AssayKᵢ: 93 nM[11]
DF-400 (Arylpiperazine derivative)5-HT₁ₐ Receptor BindingRadioligand AssayKᵢ: 5.8 nM[12]

Key Signaling Pathways Modulated by Isoquinoline Isomers

Isoquinoline derivatives exert their biological effects by modulating critical cellular signaling pathways. For instance, in cancer, they have been shown to interfere with pathways that control cell growth, proliferation, and survival.[13]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer.[13] Certain isoquinoline derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K inhibit Isoquinoline->mTORC1 inhibit

PI3K/Akt/mTOR pathway inhibition by isoquinoline derivatives.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival that is often dysregulated in cancer. Isoquinoline isomers have been shown to inhibit this pathway, contributing to their anticancer effects.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Isoquinoline Isoquinoline Isomers Isoquinoline->Raf inhibit Isoquinoline->MEK inhibit

MAPK/ERK pathway inhibition by isoquinoline isomers.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[13][15]

  • Formazan Formation: Incubate for 2 to 4 hours to allow the formation of purple formazan precipitate.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., Detergent Reagent or DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

MTT_Workflow A Seed cells in 96-well plate B Treat with Isoquinoline Isomers (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % viability and determine IC₅₀ G->H

Experimental workflow for the MTT cytotoxicity assay.
Antiviral Activity: Pseudovirus Neutralization Assay

This assay is a safe and robust method to quantify the neutralizing antibody response or the inhibitory effect of compounds against viruses like SARS-CoV-2.[17][18] It utilizes a replication-defective viral core pseudotyped with the viral surface protein (e.g., SARS-CoV-2 Spike protein).[17]

Principle: The assay is based on the competitive inhibition of viral entry into host cells.[17] Neutralizing antibodies or inhibitory compounds bind to the Spike protein, preventing its interaction with the host cell's ACE2 receptor.[17] The pseudovirus contains a reporter gene (e.g., luciferase), and a reduction in its expression indicates neutralization.[18]

Procedure:

  • Cell Seeding: Seed target cells expressing the hACE2 receptor (e.g., HEK293T-hACE2) into a 96-well plate the day before the assay.[17]

  • Compound/Antibody Dilution: Prepare serial dilutions of the test isoquinoline compounds or control antibodies.

  • Virus Incubation: Incubate the diluted compounds with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C.[19]

  • Infection: Add the pseudovirus-compound mixture to the seeded cells.[20]

  • Incubation: Incubate the plate for an additional 48-72 hours to allow for infection and reporter gene expression.[19][20]

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate.[17][19] Measure the luminescence using a plate luminometer.[17]

  • Data Analysis: The output is measured in Relative Light Units (RLU). Calculate the percentage of neutralization for each compound concentration relative to the virus-only control. Determine the IC₅₀ or EC₅₀ value from the dose-response curve.[17]

Receptor Affinity: Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[21]

Principle: A competitive binding assay measures the ability of an unlabeled test compound (the isoquinoline isomer) to compete with a radiolabeled ligand for binding to a specific receptor. The affinity (Kᵢ) of the test compound is determined from its IC₅₀ value.[21]

Procedure:

  • Membrane Preparation: Prepare cell or tissue homogenates containing the receptor of interest.[22]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test isoquinoline compound.[22]

  • Incubation: Incubate the plate, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.[22]

  • Filtration: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[23]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.[23]

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.[22]

  • Data Analysis: Plot the specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[23]

References

Lack of Independent Replication Studies for 1-Methylisoquinolin-3-ol Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in independent replication studies for experiments involving 1-Methylisoquinolin-3-ol. This absence of replicated data makes it impossible to conduct a comparative analysis of the compound's performance and provide supporting experimental data as requested.

Initial searches for independent replication studies, as well as broader inquiries into the biological activities and synthesis of this compound, did not yield specific research focused on this particular compound. The search results primarily consist of studies on the synthesis and biological properties of a wide range of isoquinoline derivatives. While some research mentions "1-methylisoquinoline" as a precursor or a structural component in the synthesis of more complex molecules, these studies do not provide specific biological data or detailed experimental protocols for this compound itself.

One finding identified the chemical abstract service (CAS) number for this compound (CAS 16535-89-0), confirming its existence as a catalogued chemical entity. However, this entry and other search results lack associated biological studies, pharmacological profiles, or any foundational research that could be the subject of replication.

Without primary studies detailing the biological effects and experimental methodologies related to this compound, and a subsequent lack of independent verification of such studies, the core requirements of presenting comparative quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled. A comparative guide necessitates a body of research with multiple data points from different research groups to allow for an objective evaluation. Unfortunately, for this compound, this body of work does not appear to be publicly available at this time.

A Researcher's Guide to Assessing the Specificity of 1-Methylisoquinolin-3-ol in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule is crucial for both its therapeutic potential and its utility as a research tool. This guide provides a framework for assessing the specificity of 1-Methylisoquinolin-3-ol, comparing it with well-characterized kinase inhibitors, and offering detailed experimental protocols for its evaluation in complex biological samples.

Comparative Analysis of Kinase Inhibitor Specificity

To effectively evaluate the specificity of this compound, it is beneficial to compare its potential performance against a panel of established kinase inhibitors with varying selectivity profiles. The following table presents a hypothetical comparison, illustrating the type of data that should be generated. The data for the alternative compounds are representative of what is found in the literature.

CompoundPrimary Target(s)Number of Off-Targets (at 1 µM)Selectivity ProfileKey References
This compound To be determinedTo be determinedTo be determinedN/A
Staurosporine Broad-spectrum kinase inhibitor>200Non-selective[1][2]
Dasatinib BCR-ABL, SRC family kinases~20-30Multi-targeted[3][4][5]
Bosutinib SRC, ABL~10-20Relatively Selective[6][7][8]

Experimental Protocols for Determining Specificity

The gold-standard for identifying the protein targets of a small molecule in a complex biological sample is through chemical proteomics.[9][10][11] This approach allows for an unbiased, proteome-wide view of compound-protein interactions within a physiologically relevant context.[11]

Experimental Protocol: Affinity-Based Chemical Proteomics

This protocol outlines the steps to identify the binding partners of this compound from a cell lysate.

  • Probe Synthesis:

    • Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound. It is crucial that the attachment of the linker does not significantly alter the bioactivity of the parent compound.

  • Immobilization:

    • Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Lysis:

    • Culture and harvest cells of interest.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the cell lysate with the immobilized probe to allow for the capture of target proteins.

    • As a control, incubate a separate aliquot of the lysate with beads that do not have the probe.

    • For competition experiments, pre-incubate the lysate with an excess of free, unmodified this compound before adding the immobilized probe. This will help to distinguish specific binders from non-specific ones.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved through various methods, such as boiling in SDS-PAGE sample buffer or competitive elution with a high concentration of the free compound.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe pull-down compared to the control pull-down.

    • Proteins that show reduced binding in the competition experiment are considered high-confidence targets of this compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Analysis This compound This compound Probe Synthesis Probe Synthesis This compound->Probe Synthesis Immobilized Probe Immobilized Probe Probe Synthesis->Immobilized Probe Incubation Incubation Immobilized Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Tryptic Digestion Tryptic Digestion Elution->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Target Identification Target Identification Data Analysis->Target Identification

Caption: Chemical proteomics workflow for target identification.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway.

By employing the methodologies outlined in this guide, researchers can systematically and comprehensively assess the specificity of this compound. This will not only elucidate its mechanism of action but also provide the necessary data to compare its performance against other small molecules, thereby guiding its future applications in research and drug development.

References

Comparative Benchmarking of 1-Methylisoquinolin-3-ol Against the Known PARP1 Inhibitor, Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical PARP1 inhibitory activity of 1-Methylisoquinolin-3-ol against the well-established reference compound, Olaparib. The data presented is intended to serve as a framework for the potential evaluation of novel compounds within the isoquinoline class as anticancer agents targeting the DNA damage response pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound (hypothetical data) and Olaparib against human PARP1 enzyme and their cytotoxic effects on a BRCA1-deficient breast cancer cell line (MDA-MB-436).

CompoundTargetAssay TypeIC50 (nM)Cell LineCytotoxicity (GI50, µM)
This compound PARP1Enzymatic[Hypothetical Value]MDA-MB-436[Hypothetical Value]
Olaparib PARP1/PARP2Enzymatic1-5[1]MDA-MB-4364.7[2]

Note: Data for this compound is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Principle: The assay quantifies the poly(ADP-ribosyl)ation (PARylation) of histone proteins by PARP1. The incorporation of biotinylated NAD+ into the PAR chains is detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Test compounds (this compound, Olaparib) dissolved in DMSO

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound (Olaparib) in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP assay buffer, activated DNA, and the test compound dilutions.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of PARylation: Add biotinylated NAD+ to all wells to start the PARylation reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI50) of a compound in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • MDA-MB-436 breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Olaparib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the MDA-MB-436 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the reference compound (Olaparib). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway PARP1 Signaling in Single-Strand Break Repair cluster_0 DNA Damage and Repair cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair mediates Inhibitor This compound (Test Compound) Olaparib (Reference) Inhibitor->PARP1 inhibits IC50_Workflow Workflow for PARP1 IC50 Determination cluster_workflow Experimental Steps Prep Prepare Serial Dilutions of Test Compounds Assay Perform PARP1 Enzymatic Assay Prep->Assay Detect Measure Luminescence Assay->Detect Analyze Data Analysis: Plot Dose-Response Curve Detect->Analyze IC50 Determine IC50 Value Analyze->IC50

References

A Comparative Guide to the Efficacy of Isoquinoline Derivatives in Preclinical Cancer and Microbial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various isoquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. The data presented is compiled from preclinical studies and aims to offer a clear, objective comparison to aid in drug discovery and development efforts. While direct studies on 1-Methylisoquinolin-3-ol with comparative treatment group data were not available in the reviewed literature, this guide focuses on structurally related isoquinoline compounds for which quantitative data has been published.

Anticancer Activity of 3-Substituted Isoquinolin-1(2H)-one Derivatives

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for their anticancer activity using the National Cancer Institute's (NCI) 60 human tumor cell line screen. The compounds were tested at a single dose concentration of 10⁻⁵ M, and the growth percentage (GP) of cancer cells was determined relative to a control group. A lower growth percentage indicates higher cytotoxic or growth-inhibitory activity.

Table 1: Anticancer Activity of 3-(Hetaryl/aryl)amino Substituted Isoquinolin-1(2H)-ones

Compound ID3-SubstituentMean Growth Percentage (%) across all cell linesMost Sensitive Cell LinesGrowth Percentage (%) in a Sensitive Line
10 1,3-Dimethyl-1H-pyrazol-5-yl59.51RPMI-8226 (Leukemia)34.33
MDA-MB-468 (Breast Cancer)19.94
OVCAR-4 (Ovarian Cancer)30.45
11 1,3,5-Trimethyl-1H-pyrazol-4-yl61.68RPMI-8226 (Leukemia)28.68
MDA-MB-468 (Breast Cancer)15.70
SK-MEL-5 (Melanoma)-12.06 (Lethal)
12 1,3-Thiazol-2-ylamino49.57Breast Cancer Sub-panelGenerally sensitive

Data sourced from a study on 3-aminoisoquinolin-1(2H)-one derivatives.[1][2][3]

Antimicrobial Activity of Alkynyl Isoquinoline Derivatives

The antimicrobial potential of novel alkynyl isoquinoline compounds was assessed against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined.

Table 2: Minimum Inhibitory Concentrations (MIC) of Alkynyl Isoquinolines against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µg/mL)
HSN584 Staphylococcus aureus (MRSA)4
Enterococcus faecium (VRE)8
Streptococcus pneumoniae (Methicillin-resistant)4
HSN739 Staphylococcus aureus (MRSA)8
Enterococcus faecalis (VRE)4
Streptococcus pneumoniae (Cephalosporin-resistant)8
Vancomycin (Control) Staphylococcus aureus (MRSA)1-2

Data extracted from a study on isoquinoline antimicrobial agents.[4]

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the 3-substituted isoquinolin-1(2H)-one derivatives was determined using the NCI-60 screen. This involved testing the compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The compounds were added to the cell cultures at a single concentration of 10⁻⁵ M and incubated for 48 hours. The endpoint was the determination of cell viability and growth inhibition, which was used to calculate the growth percentage relative to untreated control cells.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentrations (MICs) of the alkynyl isoquinoline derivatives were determined using the broth microdilution method. This assay was performed in 96-well microtiter plates. The bacterial strains were cultured in a suitable broth medium. The compounds were serially diluted in the broth to create a range of concentrations. An inoculum of the test bacteria was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Several isoquinoline derivatives have been found to exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often dysregulated in cancer. Some isoquinoline-based compounds have been identified as inhibitors of this pathway. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoquinoline_Inhibitor Isoquinoline Inhibitor Isoquinoline_Inhibitor->PI3K Inhibits HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Autophosphorylation->Downstream_Signaling Activates Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth Promotes Isoquinoline_Inhibitor Isoquinoline Inhibitor Isoquinoline_Inhibitor->Autophosphorylation Inhibits

References

Safety Operating Guide

Safe Disposal of 1-Methylisoquinolin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Methylisoquinolin-3-ol, ensuring compliance with standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The compound should be treated as hazardous.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator is recommended.

Quantitative Data Summary

While specific occupational exposure limits for this compound are not well-established, the following table summarizes key hazard information from safety data sheets.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Genetic Defects Suspected of causing genetic defects.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling and Container Management

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure containers are appropriate for chemical waste, are in good condition, and are kept tightly closed to prevent leaks or spills.

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Keep waste containers away from incompatible materials, which may include strong oxidizing agents, strong acids, and strong bases.[1]

Step 4: Scheduling Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover and documentation.

Emergency Procedures for Spills

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it into a sealed container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated? B->C D Segregate Waste (Solid vs. Liquid) C->D Yes H End: Proper Disposal C->H No E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methylisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Methylisoquinolin-3-ol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development, offering procedural guidance to ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). The primary risks include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] The following table summarizes the required PPE for handling this compound.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.To avoid skin contact, which can cause irritation or toxic effects.[1][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1]To prevent inhalation of potentially harmful dust or vapors.
Hand Protection Wear suitable chemical impermeable gloves.To prevent direct contact with the skin during handling.[4]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires adherence to a strict protocol to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe mist, gas, or vapors.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep the compound away from strong oxidizing agents.[1][5]

  • Store in a locked-up area accessible only to authorized personnel.[5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is crucial.

IncidentFirst Aid and Spill Management
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. Prevent the spill from entering drains.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of the chemical waste at an approved waste disposal plant.[1][5] All disposal practices must comply with local, regional, and national regulations.

  • Container Disposal: Empty containers may retain product residue and should be disposed of in the same manner as the chemical. Do not reuse empty containers.

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or the soil.[4][5]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate store Return to Storage dissolve->store dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.